Lumifusidic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H48O6 |
|---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
(2E)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C31H48O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36)/b26-20+/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1 |
InChI Key |
IECPWNUMDGFDKC-UEVMROTKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(\CCC=C(C)C)/C(=O)O)OC(=O)C)C)O)C |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Lumifusidic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lumifusidic acid, a photoproduct and isomer of the antibiotic fusidic acid, is a subject of increasing interest in pharmaceutical research due to its potential implications for the stability and efficacy of fusidic acid-based therapeutics. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It details a plausible photochemical synthesis protocol and outlines a suite of analytical techniques for its thorough characterization, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.
Introduction
Fusidic acid is a bacteriostatic antibiotic primarily used against Gram-positive bacteria.[1][2] Its unique steroidal structure and mechanism of action, which involves the inhibition of bacterial protein synthesis, make it a valuable therapeutic agent.[3] However, like many pharmaceuticals, fusidic acid is susceptible to degradation under various stress conditions, including exposure to light. Photodegradation can lead to the formation of various photoproducts, with this compound being a significant isomer. Understanding the synthesis and characterization of this compound is crucial for stability studies, impurity profiling, and ensuring the quality and safety of fusidic acid formulations.
Synthesis of this compound
The synthesis of this compound is primarily achieved through the photochemical transformation of fusidic acid. This process involves the irradiation of a fusidic acid solution with a suitable light source, leading to intramolecular rearrangement.
Proposed Photochemical Synthesis Protocol
This protocol describes a general method for the synthesis of this compound from fusidic acid via photolytic stress.
Materials:
-
Fusidic acid (high purity)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
UV lamp (e.g., 254 nm)
-
Reaction vessel (quartz or UV-transparent glass)
-
Magnetic stirrer
-
Rotary evaporator
-
Preparative HPLC system
Procedure:
-
Solution Preparation: Prepare a solution of fusidic acid in acetonitrile at a concentration of 50 µg/mL.[1]
-
Photolytic Exposure: Transfer the solution to a quartz reaction vessel and place it under a UV lamp (254 nm, 20 W) with continuous stirring.[1]
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC to observe the formation of the this compound peak and the degradation of the fusidic acid peak.
-
Reaction Termination: Once the desired conversion is achieved (or the reaction reaches a plateau), stop the irradiation.
-
Solvent Evaporation: Concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Purification: Purify the resulting residue containing this compound and remaining fusidic acid using a preparative HPLC system.
-
Isolation and Drying: Collect the fraction corresponding to this compound, evaporate the solvent, and dry the isolated compound under vacuum to obtain pure this compound.
Workflow for the synthesis and purification of this compound.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound and for distinguishing it from fusidic acid and other degradation products.
Experimental Protocol:
-
Column: Agilent™ Zorbax Eclipse XDB C18 (250 × 4.6 mm, 5 µm)[1]
-
Mobile Phase: Acetonitrile and water (72:28, v/v), pH adjusted to 3.5 with acetic acid[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL[1]
-
Column Temperature: 25 °C[1]
Data Presentation:
| Compound | Retention Time (min) | Purity (%) |
| Fusidic Acid | Expected ~6.08 | >99.0 |
| This compound | Expected (different from Fusidic Acid) | >95.0 |
Note: The exact retention time for this compound would need to be determined experimentally and will differ from that of fusidic acid due to stereochemical changes.
Workflow for HPLC analysis of this compound.
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural elucidation of this compound.
¹H and ¹³C NMR spectroscopy are powerful tools for determining the detailed molecular structure.
Experimental Protocol:
-
Instrument: 400 MHz (or higher) NMR spectrometer
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)
-
Internal Standard: Tetramethylsilane (TMS)
-
Experiments: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC
Expected ¹H and ¹³C NMR Data: While specific chemical shifts for this compound are not readily available in the literature, they are expected to be similar to those of fusidic acid, with notable differences in the regions of the molecule that have undergone photochemical rearrangement. A comparison of the NMR spectra of fusidic acid and the synthesized compound is crucial for structural confirmation.
| Nucleus | Fusidic Acid (Reference) | This compound (Expected) |
| ¹H NMR Chemical Shifts (ppm) | Characteristic signals for steroidal protons, vinyl protons, and acetyl group. | Shifts in protons adjacent to the rearranged stereocenters. |
| ¹³C NMR Chemical Shifts (ppm) | Distinct signals for the 29 carbons. | Changes in chemical shifts for carbons involved in the isomerization. |
IR spectroscopy provides information about the functional groups present in the molecule.
Experimental Protocol:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer
-
Sample Preparation: KBr pellet or thin film on a salt plate
-
Spectral Range: 4000-400 cm⁻¹
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | ~3400 (broad) |
| C-H (alkane) | ~2950-2850 |
| C=O (carboxylic acid) | ~1710 |
| C=O (ester) | ~1735 |
| C=C (alkene) | ~1650 |
MS is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.
Experimental Protocol:
-
Instrument: High-Resolution Mass Spectrometer (e.g., ESI-QTOF)
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode
-
Mass Analyzer: Quadrupole Time-of-Flight (QTOF) or Orbitrap
Expected Mass Spectrometry Data:
| Parameter | Value |
| Molecular Formula | C₃₁H₄₈O₆ |
| Molecular Weight | 516.71 g/mol |
| [M+H]⁺ (m/z) | 517.3422 |
| [M+Na]⁺ (m/z) | 539.3241 |
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed photochemical synthesis offers a viable route to obtain this important isomer of fusidic acid. The detailed characterization protocols, utilizing HPLC and various spectroscopic techniques, will enable researchers to unambiguously identify and assess the purity of the synthesized compound. A thorough understanding of this compound is paramount for the development of stable and safe fusidic acid-based pharmaceuticals. Further research is warranted to fully elucidate the biological activity and toxicological profile of this compound.
References
- 1. scielo.br [scielo.br]
- 2. Polymorphism in Commercial Sources of Fusidic Acid: A Comparative Study of the In Vitro Release Characteristics of Forms I and III from a Marketed Pharmaceutical Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101792476A - Method for extracting and separating fusidic acid - Google Patents [patents.google.com]
- 4. Development and Validation of HPLC Method For the Detection of Fusidic Acid Loaded in Non-ionic and Cationic Nanoemulsion-Based Gels – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Lumifusidic acid mechanism of action in bacteria
An In-depth Technical Guide to the Mechanism of Action of Lumifusidic Acid in Bacteria
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "this compound" indicate it is a synonym for fusidic acid. This document proceeds under the assumption that the topic of interest is fusidic acid. All data and mechanisms described herein pertain to fusidic acid.
Executive Summary
Fusidic acid is a bacteriostatic antibiotic, primarily effective against Gram-positive bacteria, most notably Staphylococcus aureus.[1][2] Its unique mechanism of action involves the inhibition of protein synthesis by targeting the bacterial elongation factor G (EF-G).[3][4] By locking EF-G onto the ribosome after the translocation step of peptide elongation, fusidic acid effectively halts the entire protein synthesis cycle.[1][5] This guide provides a comprehensive overview of the molecular interactions, quantitative efficacy, and key experimental methodologies used to study this important antibiotic.
Core Mechanism of Action
Fusidic acid's antibacterial activity is centered on its ability to disrupt the elongation phase of protein synthesis. This process is mediated by its specific interaction with Elongation Factor G (EF-G), a crucial GTPase involved in both the translocation of tRNA and mRNA through the ribosome and the subsequent recycling of the ribosomal subunits.[4][5]
The key steps in the mechanism are as follows:
-
EF-G Binding and GTP Hydrolysis: During protein synthesis, EF-G, complexed with GTP, binds to the ribosome to facilitate the movement of the peptidyl-tRNA from the A-site to the P-site. This translocation is powered by the hydrolysis of GTP to GDP.[1]
-
Fusidic Acid Intervention: Fusidic acid binds to the ribosome-EF-G-GDP complex.[5] This interaction occurs after GTP hydrolysis but before the release of EF-G from the ribosome.
-
Stalling of the Ribosome: The binding of fusidic acid stabilizes the EF-G-GDP complex on the ribosome, preventing the conformational changes necessary for EF-G's release.[3] This creates a stalled ribosomal state, effectively "locking" EF-G in place.[3]
-
Inhibition of Protein Synthesis: With EF-G trapped on the ribosome, the A-site remains blocked, preventing the entry of a new aminoacyl-tRNA. This halts the elongation cycle. Furthermore, the trapped EF-G also inhibits the recycling of ribosomal subunits after protein synthesis is terminated.[4]
This mechanism is highly specific to bacterial ribosomes, and the corresponding eukaryotic elongation factor (eEF2) is not susceptible to inhibition by fusidic acid, which accounts for its selective toxicity.[3]
Signaling Pathway and Logical Relationship Diagram
Caption: Mechanism of fusidic acid-mediated inhibition of bacterial protein synthesis.
Quantitative Data: In Vitro Efficacy
The potency of fusidic acid is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The tables below summarize MIC data for fusidic acid against key Gram-positive pathogens.
Table 1: Fusidic Acid MIC Distribution for Staphylococcus aureus Isolates from U.S. Medical Centers (2014) [6]
| Organism Subset | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible (at ≤1 µg/mL) |
| S. aureus (All) | 0.12 | 0.12 | 99.8% |
| Methicillin-Susceptible (MSSA) | - | - | 99.6% |
| Methicillin-Resistant (MRSA) | - | - | 100.0% |
Table 2: Fusidic Acid MIC Distribution for Coagulase-Negative Staphylococci (CoNS) from U.S. Medical Centers (2014) [6]
| Organism Subset | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible (at ≤1 µg/mL) |
| CoNS (All) | - | - | 92.7% |
| Methicillin-Susceptible (MS-CoNS) | - | 0.12 | 100.0% (at ≤0.25 µg/mL) |
| Methicillin-Resistant (MR-CoNS) | - | 2 | - |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Mechanisms of Resistance
Bacterial resistance to fusidic acid can emerge, particularly when used as a monotherapy.[1] The primary mechanisms are:
-
Target Modification: Point mutations in the fusA gene, which encodes EF-G, can alter the binding site of fusidic acid, reducing its affinity and rendering the antibiotic ineffective.[1] High-level resistance (MIC > 64 mg/L) is often associated with these mutations.[5]
-
Target Protection: A more common mechanism involves the acquisition of fusB, fusC, or fusD genes.[6] These genes encode small proteins that bind to EF-G on the ribosome, promoting its dissociation from the stalled complex and thereby "rescuing" the ribosome to continue translation.[7] This typically confers low-level resistance.
Logical Diagram of Resistance Mechanisms
Caption: Primary mechanisms of bacterial resistance to fusidic acid.
Detailed Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method, a standard for determining the MIC of an antibiotic.[8][9]
Objective: To determine the lowest concentration of fusidic acid that inhibits the visible growth of a target bacterium.
Materials:
-
Fusidic acid stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Mueller-Hinton Broth (MHB), supplemented as required for the specific bacterium.
-
Bacterial culture grown to the logarithmic phase.
-
Spectrophotometer.
-
Sterile pipette tips and multichannel pipettor.
-
Incubator (37°C).
Procedure:
-
Inoculum Preparation: a. From an overnight culture, prepare a bacterial suspension in MHB. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in MHB to achieve a concentration of ~1.5 x 10⁶ CFU/mL. This will be the working inoculum.
-
Serial Dilution of Fusidic Acid: a. Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the fusidic acid stock solution (at twice the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no antibiotic).
-
Inoculation: a. Using a multichannel pipettor, add 100 µL of the working bacterial inoculum to wells 1 through 12. This halves the antibiotic concentration in each well to the final desired test concentration and brings the final bacterial density to approximately 5 x 10⁵ CFU/mL.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the Results: a. The MIC is determined as the lowest concentration of fusidic acid in which there is no visible turbidity (bacterial growth).
Experimental Workflow Diagram
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Translation Inhibition Assay
This protocol provides a general framework for assessing the direct inhibitory effect of fusidic acid on bacterial protein synthesis using a cell-free system.[10]
Objective: To quantify the inhibition of protein synthesis by fusidic acid in a controlled, cell-free environment.
Materials:
-
Bacterial cell-free transcription-translation (TX-TL) system (e.g., from E. coli).
-
Reporter plasmid DNA (e.g., encoding luciferase or a fluorescent protein).
-
Fusidic acid solutions at various concentrations.
-
Reaction buffer, amino acids, and energy source (provided with the TX-TL kit).
-
Microplate reader for luminescence or fluorescence detection.
Procedure:
-
Reaction Setup: a. In a microtiter plate, prepare the master mix according to the TX-TL kit manufacturer's instructions. This typically includes the cell extract, reaction buffer, and amino acids. b. Add the reporter plasmid DNA to the master mix.
-
Addition of Inhibitor: a. Aliquot the master mix into the wells of the microplate. b. Add different concentrations of fusidic acid to the respective wells. Include a no-antibiotic control (positive control for translation) and a no-DNA control (background).
-
Incubation: a. Incubate the plate at the recommended temperature (e.g., 30-37°C) for a set period (e.g., 1-2 hours) to allow for transcription and translation.
-
Detection: a. Measure the signal from the reporter protein. If using a luciferase reporter, add the appropriate substrate and measure luminescence. If using a fluorescent protein, measure the fluorescence at the correct excitation and emission wavelengths.
-
Data Analysis: a. Subtract the background signal (no-DNA control) from all readings. b. Normalize the signal from the fusidic acid-treated wells to the no-antibiotic control. c. Plot the percentage of inhibition against the fusidic acid concentration to determine parameters like the IC₅₀ (the concentration that causes 50% inhibition).
Ribosome Binding/Dissociation Assay (Stopped-Flow Kinetics)
This advanced protocol uses stopped-flow fluorescence to monitor the effect of fusidic acid on the dynamics of EF-G dissociation from the ribosome.[11]
Objective: To measure the rate at which EF-G dissociates from the ribosome in the presence and absence of fusidic acid.
Materials:
-
Purified 70S ribosomes.
-
Purified EF-G.
-
Ribosome Recycling Factor (RRF).
-
Non-hydrolyzable GTP analog or GDP.
-
Fluorescently labeled component (e.g., mant-GDP, a fluorescent analog of GDP).
-
Stopped-flow spectrofluorometer.
-
Reaction buffers.
Procedure:
-
Complex Formation: a. In one syringe of the stopped-flow apparatus, prepare a pre-translocation or post-translocation ribosomal complex. For example, incubate 70S ribosomes with mRNA and tRNA to form a stable complex. b. In the second syringe, prepare a mixture containing EF-G, fusidic acid (for the test condition), and mant-GDP.
-
Rapid Mixing and Measurement: a. The contents of the two syringes are rapidly mixed, initiating the binding of EF-G to the ribosome. b. The fluorescence signal of the mant-GDP is monitored over time. The binding of the EF-G-mant-GDP complex to the ribosome results in a change in fluorescence.
-
Dissociation Measurement: a. To measure dissociation, a pre-formed Ribosome-EF-G-mant-GDP-FA complex is prepared in one syringe. b. The second syringe contains a high concentration of unlabeled GDP or a chase agent. c. Upon rapid mixing, the unlabeled GDP competes with and displaces the fluorescent mant-GDP, leading to a decrease in fluorescence.
-
Data Analysis: a. The resulting fluorescence traces are fitted to exponential equations to determine the observed rate constants (k_obs) for association and dissociation. b. Comparing the rates in the presence and absence of fusidic acid reveals its effect on stabilizing the EF-G-ribosome complex. A significantly slower dissociation rate in the presence of the drug confirms its mechanism of action.
References
- 1. Fusidic acid - Wikipedia [en.wikipedia.org]
- 2. About fusidic acid - NHS [nhs.uk]
- 3. What is the mechanism of Fusidic acid? [synapse.patsnap.com]
- 4. Frontiers | Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review [frontiersin.org]
- 5. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmilabs.com [jmilabs.com]
- 7. researchgate.net [researchgate.net]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. google.com [google.com]
- 11. Mechanism of fusidic acid inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PMC [pmc.ncbi.nlm.nih.gov]
Lumifusidic Acid: An Obscure Photochemical Isomer of a Potent Antibiotic
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide serves to consolidate the publicly available information on Lumifusidic acid, a compound identified as a photochemical derivative of the well-established antibiotic, Fusidic acid. Despite its early discovery, detailed characterization and experimental data on this compound remain largely confined to foundational, yet not readily accessible, scientific literature from the 1960s. This document summarizes the current understanding of its discovery and origin, and outlines the logical workflow for its formation, while also highlighting the significant gaps in the available data.
Discovery and Origin
This compound was first identified as a product of the ultraviolet irradiation of Fusidic acid. The pioneering work on Fusidic acid and its derivatives was conducted by W.O. Godtfredsen and S. Vangedal in the early 1960s. Their publications in Tetrahedron are considered the primary sources of information on the structure and stereochemistry of Fusidic acid and its derivatives, including the photochemical isomer, this compound. The prefix "lumi" in its name is characteristic of a compound formed through a photochemical reaction.
Fusidic acid itself is a steroid antibiotic isolated from the fermentation broth of the fungus Fusidium coccineum. It is known for its potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The discovery of this compound stems from early investigations into the physicochemical properties of Fusidic acid, including its stability under various conditions such as light exposure.
The Photochemical Transformation of Fusidic Acid
The formation of this compound is a direct consequence of the exposure of Fusidic acid to ultraviolet radiation. This photochemical isomerization represents a structural rearrangement of the parent molecule. While the precise quantum yield and the optimal conditions for this transformation are not detailed in the readily available literature, the logical workflow for its formation and characterization can be outlined.
Caption: Logical workflow for the formation and characterization of this compound.
Physicochemical Data
Detailed quantitative data for this compound is scarce in modern scientific databases. The following table summarizes the limited information that can be inferred from the available search results.
| Property | Value | Source |
| Molecular Formula | C31H48O6 | Inferred to be the same as Fusidic acid (isomer) |
| Molecular Weight | 516.71 g/mol | Inferred to be the same as Fusidic acid (isomer) |
| Synonyms | (photochemical isomer of Fusidic acid) | Deduced from nomenclature |
| Origin | Photochemical reaction from Fusidic acid | Godtfredsen & Vangedal (cited literature) |
Experimental Protocols
Regrettably, detailed experimental protocols for the synthesis and isolation of this compound are not available in the public domain. Access to the full text of the original publications from the 1960s would be required to provide specifics on:
-
Irradiation Conditions: Wavelength of UV light, intensity, duration of exposure.
-
Reaction Solvent: The solvent used for the irradiation of Fusidic acid.
-
Isolation and Purification: Specific chromatographic techniques (e.g., column packing, mobile phase) and crystallization methods.
-
Characterization Data: Full NMR (¹H, ¹³C), mass spectrometry, IR, and UV-Vis spectral data, as well as melting point and optical rotation.
Signaling Pathways and Mechanism of Action
There is no available information on the biological activity, mechanism of action, or any interaction with signaling pathways for this compound. It is plausible that its biological activity would differ from that of Fusidic acid due to the structural changes induced by photoisomerization. However, without experimental data, any discussion on this topic would be purely speculative.
Conclusion and Future Directions
This compound remains an enigmatic derivative of a clinically important antibiotic. The foundational research that identified this compound is not readily accessible, which severely limits a contemporary, in-depth understanding of its properties. For researchers interested in the photostability of Fusidic acid or the discovery of novel steroid-based antibiotic scaffolds, a thorough investigation of the original literature by Godtfredsen and Vangedal is an essential first step. Further research would be required to synthesize, isolate, and comprehensively characterize this compound to determine its biological activity and potential relevance in drug development.
Spectroscopic Data of Lumifusidic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumifusidic acid, identified by the CAS Number 3482-49-3, is a compound closely related to the antibiotic fusidic acid. The "lumi" prefix in its name suggests that it is likely a product of photochemical transformation of fusidic acid. While the parent compound, fusidic acid, is well-characterized, detailed spectroscopic data for this compound is not widely available in publicly accessible literature. This guide aims to summarize the currently available information and provide a framework for the spectroscopic analysis of this compound.
Molecular Structure and Properties
The exact and universally agreed-upon chemical structure for this compound is not readily found in the primary scientific literature, which presents a significant challenge in definitively assigning spectroscopic data. One commercial source provides the following chemical name: (3α,4α,8α,9β,11α,13α,14β,16β,17E)-16-(Acetyloxy)-3,11-dihydroxy-29-nordammara-17(20),24-dien-21-oic acid. However, without primary literature confirmation, this should be regarded with caution.
Spectroscopic Data Summary
Exhaustive searches for ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data specifically for this compound have not yielded detailed experimental spectra or peak lists. The characterization of fusidic acid's degradation products, including those formed under photolytic stress, has been investigated, but these studies primarily focus on separation and quantification by High-Performance Liquid Chromatography (HPLC) rather than detailed spectroscopic elucidation of each individual degradant.
Due to the lack of specific data for this compound, this guide will present a general methodology and expected spectroscopic features based on the known structure of fusidic acid and common photochemical transformations of similar steroidal compounds.
Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data of this compound are not available. However, standard methodologies for the spectroscopic analysis of related natural products can be applied.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of pure this compound would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra.
-
Data Acquisition and Processing: Standard pulse programs and processing parameters would be employed to obtain high-resolution spectra.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet could be prepared.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Acquisition: A sufficient number of scans would be co-added to obtain a high signal-to-noise ratio.
3. Mass Spectrometry (MS)
-
Sample Preparation: The sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.
-
Instrumentation: High-resolution mass spectrometry (HRMS) using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed to determine the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) would be used for structural fragmentation analysis.
-
Data Acquisition: Mass spectra would be acquired in both positive and negative ion modes to obtain comprehensive fragmentation data.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a compound like this compound, starting from the parent compound.
Caption: Workflow for the generation and analysis of this compound.
Conclusion
While a comprehensive technical guide with detailed quantitative spectroscopic data for this compound cannot be provided at this time due to the lack of available information in the public domain, this document outlines the necessary steps and methodologies for its characterization. Researchers in possession of a sample of this compound are encouraged to perform the spectroscopic analyses described to contribute to the scientific understanding of this fusidic acid-related compound. The logical workflow and general protocols provided herein can serve as a foundation for such an investigation.
Lumifusidic Acid: A Photochemical Derivative of Fusidic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fusidic acid is a bacteriostatic antibiotic derived from the fungus Fusidium coccineum.[1] It exhibits a unique steroidal structure but lacks corticosteroid effects.[2][3] Clinically, fusidic acid is primarily employed against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5] Its mechanism of action involves the inhibition of bacterial protein synthesis by targeting elongation factor G (EF-G), which prevents the translocation of the EF-G-GDP complex from the ribosome.[6][7] This mode of action is distinct from other antibiotic classes, resulting in a low incidence of cross-resistance.[2][3] Lumifusidic acid is a recognized derivative of fusidic acid, formed through a photochemical process. This guide provides a comprehensive technical overview of this compound, focusing on its relationship with fusidic acid, and is intended for professionals in research and drug development.
Physicochemical Properties
Table 1: Physicochemical Properties of Fusidic Acid
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₈O₆ | [1] |
| Molecular Weight | 516.7 g/mol | [1] |
| Melting Point | 192.5 °C | [1] |
| pKa | 5.35 | [1] |
| Solubility | 5.21e-03 g/L | [1] |
Formation of this compound
This compound is understood to be a product of the photodegradation of fusidic acid. This transformation is a key consideration in the stability and handling of fusidic acid, particularly in topical formulations exposed to light.
Proposed Photochemical Transformation
The precise mechanism for the formation of this compound from Fusidic acid via photodegradation is not detailed in the available literature. However, it is known to be a photochemical rearrangement. This process is critical for understanding the stability of fusidic acid formulations.
Caption: Photochemical conversion of Fusidic acid to this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not extensively reported in the publicly available literature. However, a general workflow can be inferred for the forced degradation studies that lead to its formation.
General Protocol for Photodegradation Study of Fusidic Acid
-
Sample Preparation: Dissolve a known concentration of Fusidic acid in a suitable solvent (e.g., methanol or ethanol).
-
Exposure to UV Light: Place the solution in a quartz cuvette or other UV-transparent container. Irradiate the sample with a UV lamp at a specific wavelength (e.g., 254 nm or 365 nm) for a defined period.
-
Monitoring the Reaction: At various time intervals, withdraw aliquots of the solution.
-
Analytical Characterization: Analyze the aliquots using High-Performance Liquid Chromatography (HPLC) to monitor the degradation of Fusidic acid and the formation of new products, including this compound.
-
Isolation and Purification: Once a significant amount of the degradation product is formed, the product can be isolated using preparative HPLC.
-
Structural Elucidation: The purified product, presumed to be this compound, should be subjected to spectroscopic analysis (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure.
Caption: General workflow for the formation and analysis of this compound.
Biological Activity
The biological activity of this compound is not well-documented in comparison to Fusidic acid. The extensive data available for Fusidic acid serves as a benchmark for any future comparative studies.
Antimicrobial Spectrum of Fusidic Acid
Fusidic acid is primarily effective against Gram-positive bacteria.
Table 2: In Vitro Activity of Fusidic Acid against Selected Gram-Positive Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus (MSSA) | 0.12 | 0.25 | [5] |
| Staphylococcus aureus (MRSA) | 0.12 | 0.25 | [5] |
| Coagulase-negative staphylococci | 0.12 | - | [5] |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Signaling Pathways
Fusidic acid and its derivatives have been shown to possess anti-inflammatory properties.[4][8] Studies on a hydrogenated derivative of fusidic acid indicated an inhibitory effect on the NF-κB signaling pathway, leading to a reduction in the expression of pro-inflammatory cytokines such as IL-1β and TNF-α.[9][10] It is plausible that this compound may exhibit similar or altered effects on these pathways, though specific data is currently unavailable.
Caption: Inhibition of the NF-κB pathway by a Fusidic acid derivative.
Conclusion and Future Directions
This compound, a photochemical derivative of fusidic acid, represents an important aspect of the parent compound's stability and degradation profile. While its existence is acknowledged, a significant gap in the scientific literature exists regarding its specific physicochemical properties, a detailed protocol for its synthesis, and a comprehensive evaluation of its biological activity compared to fusidic acid. Future research should focus on isolating and characterizing this compound to perform a direct comparative analysis. Such studies would be invaluable for understanding the full pharmacological and toxicological profile of fusidic acid and its derivatives, particularly in the context of drug stability and the development of new therapeutic agents.
References
- 1. Fusidic Acid | C31H48O6 | CID 3000226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Critical Review of the Properties of Fusidic Acid and Analytical Methods for Its Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of fusidic acid inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel Fusidic Acid Derivatives as Two-in-One Agent with Potent Antibacterial and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Biological Activity of Fusidic Acid: A Technical Guide
Disclaimer: This technical guide focuses on the biological activity of fusidic acid. Information on a compound specifically named "lumifusidic acid" is scarce in peer-reviewed scientific literature. The available data primarily refers to fusidic acid, a well-characterized antibiotic with a similar steroidal structure. Therefore, this document provides a comprehensive overview of the biological activities of fusidic acid as a representative of the fusidane class of antibiotics.
Introduction
Fusidic acid is a bacteriostatic antibiotic derived from the fungus Fusidium coccineum. It possesses a unique steroid-like structure, which sets it apart from other classes of antibiotics.[1][2] While primarily known for its potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, fusidic acid also exhibits significant anti-inflammatory properties.[3][4][5][6] This dual activity makes it a valuable therapeutic agent in various clinical applications, especially in dermatology. This guide provides an in-depth analysis of the biological activities of fusidic acid, detailing its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Antibacterial Activity
Mechanism of Action
Fusidic acid inhibits bacterial protein synthesis by targeting elongation factor G (EF-G).[1][7][8][9] EF-G is a crucial protein involved in the translocation of the ribosome along the messenger RNA (mRNA) during protein synthesis. Fusidic acid binds to the EF-G-ribosome complex after the hydrolysis of GTP, effectively locking EF-G on the ribosome.[8][9] This prevents the release of EF-G, which is necessary for the next round of tRNA binding and peptide bond formation, thereby halting protein elongation and ultimately inhibiting bacterial growth.[7][9]
Figure 1: Mechanism of antibacterial action of Fusidic Acid.
Spectrum of Activity
Fusidic acid exhibits a narrow spectrum of activity, primarily targeting Gram-positive bacteria.[1] It is highly effective against:
-
Staphylococcus aureus (including Methicillin-Resistant Staphylococcus aureus - MRSA)
-
Coagulase-negative staphylococci
-
Corynebacterium species
-
Clostridium species
It has limited activity against most Gram-negative bacteria and enterococci.[1]
Quantitative Antibacterial Data
The antibacterial potency of fusidic acid and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC).
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Fusidic Acid | S. aureus ATCC 29213 | 0.125 | [6] |
| Fusidic Acid | S. epidermidis ATCC 12228 | 0.25 | [6] |
| Fusidic Acid | S. pyogenes ATCC 19615 | 4-8 | [10] |
| Fusidic Acid Derivative (FA-15) | S. aureus | 0.781-1.563 µM | [5] |
| Fusidic Acid Derivative (WU-FA-01) | S. aureus ATCC 29213 | 0.25 | [11] |
Anti-inflammatory Activity
Mechanism of Action
Fusidic acid has demonstrated significant anti-inflammatory effects, which are thought to be mediated through the inhibition of pro-inflammatory cytokine production and modulation of the NF-κB signaling pathway.[11][12] It has been shown to reduce the expression of key inflammatory mediators such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[11] The suppression of the NF-κB pathway, a central regulator of inflammation, is a likely mechanism for these effects.
Figure 2: Anti-inflammatory signaling pathway of Fusidic Acid.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of fusidic acid is often evaluated using in vivo models, such as the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model.
| Compound | Model | Dosage | Inhibition of Edema (%) | Reference |
| Fusidic Acid (WU-FA-00) | TPA-induced mouse ear edema | 0.5 mg/ear | 45.3 | [11] |
| Fusidic Acid (WU-FA-00) | TPA-induced mouse ear edema | 1.0 mg/ear | 68.2 | [11] |
| Hydrogenation derivative (WU-FA-01) | TPA-induced mouse ear edema | 0.5 mg/ear | 52.1 | [11] |
| Hydrogenation derivative (WU-FA-01) | TPA-induced mouse ear edema | 1.0 mg/ear | 75.4 | [11] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.[13][14][15][16][17]
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The culture is incubated at 37°C until it reaches the logarithmic growth phase.
-
The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Antibiotic Dilutions:
-
A stock solution of fusidic acid is prepared in an appropriate solvent.
-
Serial two-fold dilutions of the antibiotic are made in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate (containing different concentrations of the antibiotic) is inoculated with the standardized bacterial suspension.
-
A positive control well (bacteria without antibiotic) and a negative control well (broth only) are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
References
- 1. microbiologyclass.net [microbiologyclass.net]
- 2. Fusidic Acid | Bacterial | CAS 6990-06-3 | Buy Fusidic Acid from Supplier InvivoChem [invivochem.com]
- 3. Frontiers | Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review [frontiersin.org]
- 4. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactivities and Structure-Activity Relationships of Fusidic Acid Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Fusidic acid - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Fusidic acid? [synapse.patsnap.com]
- 10. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Minimum inhibitory concentration (MIC) testing [bio-protocol.org]
- 17. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]
In Silico Modeling of Lumifusidic Acid Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumifusidic acid, a derivative of the well-established antibiotic fusidic acid, presents a compelling case for in silico investigation to elucidate its interaction with bacterial targets and to guide further drug development efforts. Fusidic acid is known to inhibit bacterial protein synthesis by targeting Elongation Factor G (EF-G), a crucial component of the ribosomal machinery.[1][2] This technical guide provides a comprehensive overview of the in silico modeling of this compound's interactions, drawing upon methodologies applied to fusidic acid and its derivatives. The guide summarizes quantitative data, details relevant experimental protocols for model validation, and visualizes key processes using Graphviz diagrams.
Molecular Target: Elongation Factor G (EF-G)
The primary molecular target of fusidic acid and its derivatives is Elongation Factor G (EF-G).[1][2] EF-G is a GTPase that plays a pivotal role in the translocation step of bacterial protein synthesis, facilitating the movement of the ribosome along the mRNA template.[1] Fusidic acid binds to the EF-G-ribosome complex, stalling the ribosome after GTP hydrolysis and preventing the release of EF-G, thereby halting protein synthesis.[2] In silico models of this compound are therefore designed to predict its binding affinity and interaction with bacterial EF-G.
In Silico Modeling of this compound-EF-G Interactions
Computational approaches are invaluable for predicting the binding mode and affinity of this compound to EF-G. These methods allow for the rational design of more potent derivatives and provide insights into potential resistance mechanisms.
Molecular Docking
Molecular docking simulations are employed to predict the preferred orientation of this compound within the EF-G binding pocket. These simulations calculate a scoring function to estimate the binding affinity.
Methodology:
A typical molecular docking protocol for a fusidic acid derivative like this compound against Staphylococcus aureus EF-G would involve the following steps:
-
Protein Preparation: The three-dimensional structure of S. aureus EF-G is obtained from a protein database (e.g., PDB ID: 4V9L). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.[3]
-
Ligand Preparation: The 3D structure of this compound is generated and optimized for its conformational energy.
-
Grid Generation: A grid box is defined around the known fusidic acid binding site on EF-G to encompass the potential interaction area.
-
Docking Simulation: A docking algorithm (e.g., AutoDock, GOLD) is used to explore various conformations of this compound within the defined grid box and to calculate the binding energy for each pose.[3][4]
-
Analysis of Results: The resulting docking poses are analyzed to identify the most favorable binding mode based on the docking score and the interactions with key amino acid residues in the binding site.
Molecular Dynamics (MD) Simulations
To further refine the docking poses and to understand the dynamic behavior of the this compound-EF-G complex, molecular dynamics simulations are performed.
Methodology:
-
System Setup: The best-ranked docked complex from the molecular docking study is used as the starting structure. The complex is solvated in a water box with appropriate ions to neutralize the system.
-
Minimization and Equilibration: The system is subjected to energy minimization to remove steric clashes, followed by a series of equilibration steps under controlled temperature and pressure to allow the system to relax.
-
Production Run: A production MD simulation is run for a significant time scale (e.g., 100 nanoseconds) to observe the stability of the complex and the nature of the interactions.
-
Trajectory Analysis: The simulation trajectory is analyzed to calculate parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energy to assess the stability and strength of the interaction.
Quantitative Data from In Silico and In Vitro Studies
The following tables summarize key quantitative data obtained from in silico modeling and experimental validation of fusidic acid and its derivatives.
Table 1: In Silico Binding Affinity of Fusidic Acid Derivatives to S. aureus EF-G
| Compound | Docking Score (kcal/mol) | Predicted Binding Energy (kJ/mol) | Key Interacting Residues | Reference |
| Fusidic Acid | -8.5 | -74.42 | PHE88, ILE45, HIS457 | [5] |
| Derivative FA-7 | - | - | Not specified | [6] |
| Derivative FA-8 | - | - | Not specified | [6] |
| Derivative FA-9 | - | - | Not specified | [6] |
| Derivative FA-20 | - | - | Not specified | [6] |
| Derivative FA-22 | - | - | Not specified | [6] |
Table 2: Experimentally Determined Minimum Inhibitory Concentrations (MIC) of Fusidic Acid Derivatives against S. aureus
| Compound | MIC (µM) | MIC (µg/mL) | Bacterial Strain | Reference |
| Fusidic Acid | - | 0.1 - 0.625 | S. aureus | [7] |
| Derivative FA-7 | 3.125 | - | S. aureus | [6] |
| FA-NE-hydrogel | - | - | Multidrug-resistant bacteria | [8] |
| WU-FA-01 | - | 0.1 - 0.625 | S. aureus | [7] |
Experimental Validation Protocols
The predictions from in silico models must be validated through experimental assays to ensure their accuracy and relevance.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Detailed Protocol for Broth Microdilution Assay:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Drug Dilutions: A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control well (broth and bacteria, no drug) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the drug at which there is no visible turbidity (growth) in the well.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Detailed Protocol:
-
Subculturing from MIC plate: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well that showed no visible growth is subcultured onto an agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated at 37°C for 24 hours.
-
Reading of Results: The MBC is the lowest concentration of the drug that results in a ≥99.9% reduction in the initial bacterial inoculum.
Visualizations
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Caption: Inhibition of bacterial protein synthesis by this compound.
Experimental Workflow for In Silico Modeling and Validation
Caption: Workflow for in silico modeling and experimental validation.
Signaling Pathway: Potential Impact on Virulence Factor Regulation
While the primary mechanism of fusidic acid is the direct inhibition of protein synthesis, downstream effects on bacterial signaling pathways that regulate virulence have been observed. For instance, sub-inhibitory concentrations of fusidic acid have been shown to down-regulate the expression of virulence factors in S. aureus. This is often mediated through two-component signaling systems (TCSs) that sense environmental cues and regulate gene expression.
Caption: Postulated impact on a bacterial two-component signaling system.
Conclusion
The in silico modeling of this compound provides a powerful framework for understanding its molecular interactions and guiding the development of novel antibiotics. By combining molecular docking and dynamics simulations with robust experimental validation, researchers can accelerate the discovery of more effective and resilient therapeutic agents against bacterial infections. The methodologies and data presented in this guide serve as a foundational resource for professionals in the field of drug discovery and development.
References
- 1. integration-of-multiscale-molecular-modeling-approaches-with-the-design-and-discovery-of-fusidic-acid-derivatives - Ask this paper | Bohrium [bohrium.com]
- 2. bbrc.in [bbrc.in]
- 3. youtube.com [youtube.com]
- 4. Integration of multiscale molecular modeling approaches with the design and discovery of fusidic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Ligand and structure-based approaches for the exploration of structure–activity relationships of fusidic acid derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Olefinic side chain modification of fusidic acid enhances anti-MRSA activity and mitigates resistance development - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Enhancing the Topical Antibacterial Activity of Fusidic Acid via Embedding into Cinnamon Oil Nano-Lipid Carrier - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Photodegradation Products of Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the photodegradation of fusidic acid, a crucial antibiotic in the treatment of staphylococcal infections. Ensuring the stability of fusidic acid and understanding its degradation pathways are critical for the development of safe and effective pharmaceutical formulations. This document details the identified photodegradation products, the analytical methodologies for their assessment, and the experimental conditions used to study the photostability of this important active pharmaceutical ingredient (API).
Introduction to the Photostability of Fusidic Acid
Fusidic acid is a steroid antibiotic derived from the fungus Fusidium coccineum. Its unique chemical structure, while effective in inhibiting bacterial protein synthesis, is susceptible to degradation under various stress conditions, including exposure to light. Photodegradation can lead to the formation of impurities that may have reduced efficacy or potential toxicity. Therefore, a thorough understanding of the photodegradation profile of fusidic acid is mandated by regulatory bodies and is a key aspect of pharmaceutical quality control.
Forced degradation studies, including photolytic stress testing, are essential to identify potential degradation products and to develop stability-indicating analytical methods. These studies help in elucidating the degradation pathways and in formulating light-protected dosage forms to ensure the safety and efficacy of the drug product throughout its shelf life.
Identified Photodegradation Products of Fusidic Acid
Forced degradation studies have revealed the formation of several degradation products when fusidic acid is exposed to ultraviolet (UV) light. While the complete profile of all photoproducts is an area of ongoing research, several related substances of fusidic acid, which are likely to include photodegradation products, have been identified and are listed in the European Pharmacopoeia (Ph. Eur.).
The following table summarizes the known related substances of fusidic acid that may be formed during photodegradation. It is important to note that the presence and quantity of these impurities can vary depending on the specific conditions of light exposure, the presence of excipients, and the formulation type.
| Impurity Name/Identifier | Molecular Formula | Observations from Forced Degradation Studies |
| Fusidic Acid EP Impurity B | C₃₁H₄₈O₇ | Observed as a degradation product in stability studies. |
| Fusidic Acid EP Impurity D | C₃₁H₄₈O₇ | Observed as a degradation product in stability studies. |
| Other degradation peaks | - | Additional, currently unidentified, degradation peaks are consistently observed in HPLC chromatograms following photolytic stress.[1] |
Experimental Protocols for Photodegradation Studies
The investigation of fusidic acid's photostability involves subjecting the drug substance or product to controlled light exposure and subsequently analyzing the resulting sample for the formation of degradants. The following protocols are based on methodologies reported in the scientific literature.
Forced Photolytic Degradation of Fusidic Acid Solution
This protocol describes a typical procedure for inducing the photodegradation of fusidic acid in solution for the purpose of identifying potential photodegradants.
Objective: To generate and identify the photodegradation products of fusidic acid in a solution state.
Methodology:
-
Preparation of Fusidic Acid Solution: Prepare a solution of fusidic acid in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 50 µg/mL).[1]
-
Light Exposure: Expose the solution to a controlled UV light source. A common condition is exposure to UV light at a wavelength of 254 nm using a 20 W lamp.[1] The duration of exposure is typically determined by the extent of degradation, aiming for approximately 5-20% degradation of the parent compound.[1]
-
Control Sample: A control sample of the same fusidic acid solution should be protected from light (e.g., wrapped in aluminum foil) and kept at the same temperature to serve as a baseline.
-
Sample Analysis: Following exposure, analyze both the exposed and control samples using a stability-indicating HPLC method to separate and quantify fusidic acid and its degradation products.
Photostability Testing of Fusidic Acid API and Formulations (ICH Q1B)
This protocol outlines the standardized approach for photostability testing as per the International Council for Harmonisation (ICH) guideline Q1B.
Objective: To evaluate the intrinsic photostability of the fusidic acid drug substance and its stability in a finished drug product.
Methodology:
-
Sample Preparation:
-
API: Spread a thin layer of the fusidic acid powder in a suitable container.
-
Formulation (e.g., Cream): Expose the formulated product in its immediate packaging and, if necessary, also by removing the product from its primary pack.
-
-
Light Exposure Conditions: Expose the samples to a light source that produces both UV and visible light. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.
-
Control Samples: Protect identical samples from light with a light-opaque cover to serve as dark controls.
-
Analysis: After exposure, analyze the samples for any physical changes (e.g., color change) and for the assay of fusidic acid and the formation of degradation products using a validated stability-indicating analytical method.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of fusidic acid and its photodegradation products.
Stability-Indicating HPLC Method
A typical stability-indicating reversed-phase HPLC (RP-HPLC) method for fusidic acid analysis is summarized below.
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile and water (e.g., 72:28 v/v), with pH adjusted to 3.5 with acetic acid.[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV spectrophotometer at 210 nm[1] |
| Injection Volume | 20 µL[1] |
| Temperature | Ambient (e.g., 25 °C)[1] |
This method should be validated according to ICH guidelines to ensure it is linear, precise, accurate, specific, and robust for the quantification of fusidic acid in the presence of its degradation products.
Visualizations
Experimental Workflow for Forced Photodegradation Study
The following diagram illustrates the typical workflow for conducting a forced photodegradation study of fusidic acid.
Caption: Workflow for a forced photodegradation study of fusidic acid.
Logical Relationship in Photostability Assessment
This diagram outlines the logical relationship between the components of a comprehensive photostability assessment for a pharmaceutical product containing fusidic acid.
Caption: Logical flow of a photostability assessment for fusidic acid.
References
Methodological & Application
Application of Fusidic Acid in the Development of New Antibiotics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusidic acid is a bacteriostatic antibiotic that inhibits protein synthesis in susceptible bacteria.[1][2] Its unique mechanism of action, involving the inhibition of Elongation Factor-G (EF-G), makes it a valuable candidate for combination therapies against drug-resistant bacterial strains.[1][2][3][4][5] These application notes provide a comprehensive overview of the use of fusidic acid in developing new antibiotic strategies, with a focus on its synergistic potential. Detailed protocols for key experimental assays are also provided to facilitate further research and development.
Mechanism of Action
Fusidic acid exerts its antibacterial effect by interfering with bacterial protein synthesis.[1][4] It specifically targets Elongation Factor-G (EF-G), a crucial protein involved in the translocation of the ribosome along mRNA during protein synthesis.[2][3][4] Fusidic acid binds to the EF-G-ribosome complex after GTP hydrolysis, locking EF-G on the ribosome and preventing its release.[2][3] This stalls the elongation phase of protein synthesis, ultimately inhibiting bacterial growth.[4]
Caption: Mechanism of action of Fusidic Acid.
Synergistic Applications
Fusidic acid has demonstrated significant synergistic activity when combined with other classes of antibiotics. This synergy often leads to a reduction in the Minimum Inhibitory Concentration (MIC) of both drugs, potentially overcoming resistance and reducing the required therapeutic doses.
Combination with Rifampicin
The combination of fusidic acid and rifampicin has shown promise, particularly against Mycobacterium tuberculosis and Methicillin-resistant Staphylococcus aureus (MRSA).[6][7] Studies have reported that this combination can be bactericidal.[6] While one study indicated that fusidic acid co-administration could affect rifampicin pharmacokinetics, leading to potentially higher drug exposure, this highlights the importance of further investigation into dosing regimens when these drugs are used in combination.[8]
Combination with Macrolides, Oxazolidinones, and Aminoglycosides
Research has identified synergistic interactions between fusidic acid and several other antibiotics against Mycobacterium tuberculosis in vitro. These include the macrolides (erythromycin, clarithromycin, roxithromycin), the oxazolidinone (linezolid), and the aminoglycoside (streptomycin).[6][9]
Quantitative Data Summary
The following tables summarize the quantitative data on the synergistic effects of fusidic acid with other antibiotics.
Table 1: Synergistic Activity of Fusidic Acid Combinations against Mycobacterium smegmatis mc²155 [6]
| Combination | Fold Reduction in MIC₉₀ of Fusidic Acid | Fold Reduction in MIC₉₀ of Partner Drug |
| Fusidic Acid + Spectinomycin | 4-16 | 4-16 |
| Fusidic Acid + Erythromycin | 4-16 | 4-16 |
| Fusidic Acid + Clarithromycin | 4-16 | 4-16 |
| Fusidic Acid + Tetracycline | 4-16 | 4-16 |
Table 2: Synergistic Activity of Fusidic Acid Combinations against Mycobacterium tuberculosis [6]
| Combination | Fold Reduction in MIC₉₀ of Fusidic Acid | Fold Reduction in MIC₉₀ of Partner Drug |
| Fusidic Acid + Erythromycin | 8 | Not specified |
Table 3: Minimum Inhibitory Concentrations (MICs) of Fusidic Acid against Staphylococcal Species
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| S. aureus (ATCC 6538) | 0.625 | [10] |
| S. aureus subsp. aureus (ATCC 29213) | 0.625 | [10] |
| Staphylococcus epidermidis (ATCC 12228) | 0.625 | [10] |
| Methicillin-susceptible S. aureus (MSSA) | 12% resistance | [11] |
| Methicillin-resistant S. aureus (MRSA) | 19% resistance | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Checkerboard Assay Protocol
The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fusidic acid - Wikipedia [en.wikipedia.org]
- 3. Mechanism of Elongation Factor-G-mediated Fusidic Acid Resistance and Fitness Compensation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Fusidic acid? [synapse.patsnap.com]
- 5. Fusidic-acid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Antibiotic - Wikipedia [en.wikipedia.org]
- 8. Population pharmacokinetics of rifampicin in adult patients with osteoarticular infections: interaction with fusidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Lumifusidic acid as a reference standard in pharmaceutical analysis
Application Note
Introduction
Lumifusidic acid is a critical reference standard used in the pharmaceutical industry for the quality control and stability testing of fusidic acid, a bacteriostatic antibiotic. As a primary degradation product of fusidic acid, particularly under photolytic stress, the accurate quantification of this compound is essential to ensure the safety and efficacy of fusidic acid-containing drug products. This document provides detailed application notes and protocols for the use of this compound as a reference standard in pharmaceutical analysis, with a focus on high-performance liquid chromatography (HPLC) methods.
Physicochemical Properties
| Property | Value |
| Chemical Name | (3α,4α,8α,9β,11α,13α,14β,16β,17Z)-16-(acetyloxy)-3,11-dihydroxy-29-nordammara-17(20),24-dien-21-oic acid |
| Molecular Formula | C₃₁H₄₆O₆ |
| Molecular Weight | 514.7 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, and acetonitrile |
Application in Pharmaceutical Analysis
This compound is primarily used as a reference standard for the following applications:
-
Impurity Profiling: To identify and quantify this compound as an impurity in fusidic acid active pharmaceutical ingredient (API) and finished drug products.
-
Stability Studies: To monitor the degradation of fusidic acid under various stress conditions, including exposure to light, heat, and humidity.
-
Method Validation: As a component in system suitability testing and for the validation of analytical methods developed for the analysis of fusidic acid and its related substances.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of this compound
This section details a stability-indicating HPLC method suitable for the separation and quantification of this compound from fusidic acid and other potential degradation products.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (72:28, v/v), pH adjusted to 3.5 with acetic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 235 nm |
| Column Temperature | 25 °C |
Preparation of Standard Solutions
-
This compound Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
Preparation of Sample Solutions
-
Fusidic Acid API: Accurately weigh approximately 50 mg of the fusidic acid API and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Fusidic Acid Formulation (e.g., Cream): Accurately weigh an amount of the formulation equivalent to 20 mg of fusidic acid into a suitable container. Extract the fusidic acid and its impurities with a known volume of methanol or another suitable solvent. Centrifuge or filter the extract to remove any undissolved excipients before injection.
System Suitability
Before sample analysis, perform a system suitability test by injecting a standard solution containing both fusidic acid and this compound. The resolution between the two peaks should be greater than 2.0.
Method Validation Data
The following tables summarize the typical performance characteristics of the described HPLC method for the analysis of this compound.
Table 1: Linearity
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 10 | ≥ 0.999 |
Table 2: Precision
| Analyte | Concentration (µg/mL) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |
| This compound | 1.0 | < 2.0 | < 3.0 |
Table 3: Accuracy (Recovery)
| Analyte | Spiked Concentration (µg/mL) | Mean Recovery (%) |
| This compound | 0.5 | 98.0 - 102.0 |
| 1.0 | 98.0 - 102.0 | |
| 5.0 | 98.0 - 102.0 |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | ~ 0.05 | ~ 0.15 |
Degradation Pathway of Fusidic Acid to this compound
The primary degradation pathway for the formation of this compound from fusidic acid is through photolytic stress, specifically exposure to ultraviolet (UV) radiation. This transformation involves a photochemical reaction.
Caption: Photodegradation of Fusidic Acid to this compound.
Experimental Workflow for Impurity Profiling
The following diagram illustrates a typical workflow for the identification and quantification of this compound as an impurity in a fusidic acid drug product.
Caption: Workflow for this compound Impurity Analysis.
Conclusion
This compound is an indispensable reference standard for ensuring the quality and stability of fusidic acid pharmaceutical products. The provided HPLC method and protocols offer a robust framework for its accurate quantification. Adherence to these guidelines is crucial for regulatory compliance and for guaranteeing the delivery of safe and effective medications to patients.
Application Notes and Protocols for the Analytical Detection of Lumifusidic Acid
Introduction
Lumifusidic acid is a principal degradation product of fusidic acid, an antibiotic primarily used against Gram-positive bacteria. The formation of this compound occurs under exposure to light, particularly UV radiation, and can impact the efficacy and safety of fusidic acid-containing pharmaceutical products. Therefore, robust and validated analytical methods are crucial for the detection and quantification of this compound to ensure the quality and stability of these formulations. This document provides detailed application notes and protocols based on established analytical techniques for the analysis of fusidic acid and its degradation products, which are directly applicable to the detection of this compound.
I. Analytical Techniques Overview
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used and reliable technique for the quantification of fusidic acid and its degradation products, including this compound.[1] This method offers good selectivity, sensitivity, and robustness for routine quality control analysis.[2][3] More advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can provide higher sensitivity and selectivity, which is particularly useful for the analysis of complex matrices or for confirmation of the identity of degradation products.
II. Quantitative Data Summary
The following tables summarize the quantitative data from validated HPLC methods for the analysis of fusidic acid, which are suitable for the detection and quantification of this compound as a degradation product.
Table 1: HPLC Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 5 - 95 µg/mL | [2][3] |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| Limit of Detection (LOD) | 0.43 µg/mL | [2][3] |
| Limit of Quantification (LOQ) | 1.31 µg/mL | [2][3] |
| Accuracy (Recovery) | 98 - 102% | [2] |
| Precision (RSD) | < 2% | [2] |
Table 2: System Suitability Parameters for HPLC Method
| Parameter | Acceptance Criteria | Reference |
| Tailing Factor (Asymmetry) | ≤ 2.0 | [2] |
| Theoretical Plates | > 2000 | [2] |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | [2] |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | [2] |
III. Experimental Protocols
A. Stability-Indicating HPLC-UV Method
This protocol describes a reversed-phase HPLC method with UV detection for the simultaneous determination of fusidic acid and its degradation products, including this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Agilent™ Zorbax Eclipse XDB C18 (250 × 4.6 mm, 5 µm) or equivalent.[2]
-
Mobile Phase: Acetonitrile and water (72:28, v/v), with the pH adjusted to 3.5 using acetic acid.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 210 nm.[2]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: 25 °C (Room Temperature).[2]
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of fusidic acid reference standard in the mobile phase to obtain a concentration of 1 mg/mL. A reference standard for this compound, if available, should be prepared in the same manner.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5, 20, 35, 50, 65, 80, and 95 µg/mL).[2]
-
Sample Preparation (e.g., for a cream formulation):
-
Accurately weigh a portion of the cream equivalent to a known amount of fusidic acid.
-
Disperse the sample in a suitable solvent like methanol and sonicate to extract the drug.
-
Centrifuge or filter the sample to remove undissolved excipients.
-
Dilute the supernatant or filtrate with the mobile phase to a final concentration within the calibration range.
-
3. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform system suitability tests by injecting the standard solution (e.g., 50 µg/mL) in replicate (n=6) and verifying that the system suitability parameters (Table 2) are met.[2]
-
Inject the prepared standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solutions.
-
Identify the peaks of fusidic acid and this compound based on their retention times compared to the reference standards (if available) or by their appearance as a degradation product in forced degradation studies.
-
Quantify the amount of this compound in the sample using the calibration curve.
4. Forced Degradation Studies (for method validation and identification of degradation products):
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a fusidic acid solution.[2][3] This helps in generating degradation products, including this compound, and ensuring that they are well-separated from the parent drug peak.
-
Acid Hydrolysis: Treat the drug solution with 0.01 M HCl.[2][3]
-
Alkaline Hydrolysis: Treat the drug solution with 0.001 M NaOH.[2][3]
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂.[2][3]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm).[2][3]
-
Thermal Degradation: Heat the drug solution.
After exposure to the stress conditions, the solutions should be neutralized (if necessary) and analyzed by the HPLC method. The peak for this compound is expected to be prominent under photolytic stress.
IV. Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC-based detection and quantification of this compound.
Logical Relationship in Stability-Indicating Method Development
Caption: Development process of a stability-indicating analytical method.
References
Application Notes and Protocols: The Role of Fusidic Acid and its Derivatives in Antibiotic Resistance Studies
A Note on Lumifusidic Acid: Initial research indicates that this compound is not a primary antibiotic agent but rather a photodegradation product of fusidic acid, formed upon exposure to UV light.[1][2][3] Consequently, literature detailing its specific role in antibiotic resistance mechanisms is scarce. This document will focus on the parent compound, fusidic acid , a well-documented antibiotic used in numerous resistance studies. The protocols and mechanisms described herein for fusidic acid are foundational for antibiotic resistance research and would be applicable should a researcher wish to investigate the properties of its derivatives or degradation products like this compound.
Introduction to Fusidic Acid
Fusidic acid is a bacteriostatic antibiotic derived from the fungus Fusidium coccineum.[4][5] It is characterized by a steroid-like structure but lacks corticosteroid effects.[5] Its primary clinical use is against Gram-positive bacteria, particularly Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] Fusidic acid is available in topical, oral, and intravenous formulations, making it versatile for treating a range of skin and soft tissue infections, as well as systemic infections.
Mechanism of Action
Fusidic acid inhibits bacterial protein synthesis, but its mechanism is distinct from other antibiotic classes like macrolides or tetracyclines. It targets the elongation phase of peptide chain synthesis by binding to Elongation Factor G (EF-G) on the ribosome.[5][6] This binding event stalls the ribosome, preventing the translocation of the peptidyl-tRNA from the A-site to the P-site, which effectively halts protein production and subsequent bacterial growth.
Caption: Mechanism of action of Fusidic Acid.
Mechanisms of Resistance to Fusidic Acid
Bacterial resistance to fusidic acid can emerge through several mechanisms. The selection of resistant mutants can be delayed by using fusidic acid in combination with other antibiotics.[6] The primary mechanisms include:
-
Target Site Modification: Mutations in the fusA gene, which encodes for EF-G, are the most common cause of resistance. These mutations alter the binding site for fusidic acid on EF-G, reducing the drug's affinity and allowing protein synthesis to continue.
-
Efflux Pumps: Some bacteria have acquired genes that code for efflux pumps. These are membrane proteins that actively transport fusidic acid out of the bacterial cell, preventing it from reaching a high enough intracellular concentration to be effective.
-
Enzymatic Inactivation: Though less common, some bacteria may produce enzymes that chemically modify and inactivate fusidic acid.
Quantitative Data from In Vitro Studies
The following table summarizes Minimum Inhibitory Concentration (MIC) data for fusidic acid against various bacterial species from cited studies. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Bacterial Species | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Rate (%) | Reference |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.12 | 0.25 | 12.6% (Low-level) | [4][7] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.12 | 0.25 | 14.1% (Low-level) | [4][7] |
| Coagulase-Negative Staphylococci | - | 0.12 | 0.25 | Not Specified | [4] |
| Enterococcus spp. | - | 4 | 4 | Not Specified | [4] |
| Streptococcus pyogenes | - | 4 | 8 | Not Specified | [4] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Low-level resistance is often defined as an MIC of ≥2 mg/L.[7]
Experimental Protocols
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the MIC of an antibiotic against a bacterial isolate.
Objective: To determine the lowest concentration of fusidic acid that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Fusidic acid stock solution (prepared in a suitable solvent like DMSO, then diluted).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL).
-
Spectrophotometer or plate reader.
-
Sterile diluents (e.g., saline or PBS).
Workflow Diagram:
Caption: Workflow for MIC determination.
Procedure:
-
Prepare Antibiotic Dilutions: a. Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. b. Add 100 µL of the starting fusidic acid concentration to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. d. Well 11 serves as the growth control (no antibiotic). e. Well 12 serves as the sterility control (no bacteria).
-
Prepare Bacterial Inoculum: a. From a fresh culture plate, select several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. c. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: a. Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control (well 12).
-
Incubation: a. Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
Reading Results: a. After incubation, examine the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of fusidic acid in which there is no visible growth (clear well).
Protocol for Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of an antibiotic over time.
Objective: To evaluate the rate at which fusidic acid kills a bacterial population at different concentrations.
Materials:
-
Fusidic acid stock solution.
-
CAMHB or other suitable broth.
-
Standardized bacterial inoculum (~5 x 10⁵ CFU/mL).
-
Sterile culture tubes or flasks.
-
Incubator shaker.
-
Tryptic Soy Agar (TSA) plates.
-
Sterile saline for dilutions.
-
Micropipettes and sterile tips.
Workflow Diagram:
Caption: Workflow for a time-kill assay.
Procedure:
-
Preparation: a. Prepare culture tubes with CAMHB containing fusidic acid at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). b. Include a growth control tube with no antibiotic.
-
Inoculation: a. Inoculate all tubes (except a sterility control) with the bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL.
-
Time Zero (T=0) Sample: a. Immediately after inoculation, remove an aliquot from the growth control tube. b. Perform serial dilutions in sterile saline and plate onto TSA plates to determine the initial bacterial count.
-
Incubation and Sampling: a. Incubate all tubes at 37°C with constant agitation. b. At subsequent time points (e.g., 2, 4, 8, and 24 hours), remove aliquots from each tube.
-
Colony Counting: a. Serially dilute and plate the aliquots as done for the T=0 sample. b. Incubate the plates overnight. c. Count the number of colonies on the plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point and concentration.
-
Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each fusidic acid concentration and the growth control. b. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is a <3-log₁₀ reduction. Synergy with another drug can be defined as a ≥2-log₁₀ reduction compared to the most active single agent.
References
- 1. researchgate.net [researchgate.net]
- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 3. scielo.br [scielo.br]
- 4. The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The antimicrobial activity of fusidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanocrystals of Fusidic Acid for Dual Enhancement of Dermal Delivery and Antibacterial Activity: In Vitro, Ex Vivo and In Vivo Evaluation [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Lumifusidic Acid Solubility for Bioassays
Welcome to the technical support center for Lumifusidic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in bioassay development.
Disclaimer: "this compound" is not a widely recognized compound in scientific literature. This guide is based on the properties of Fusidic Acid , a structurally similar and well-documented antibiotic. The information provided should serve as a strong starting point for your work with novel fusidic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is presumed to be a derivative of fusidic acid, a steroid antibiotic. Like its parent compound, it is expected to be a hydrophobic molecule with poor water solubility. This presents a significant challenge for in vitro and cell-based bioassays, as achieving a sufficient and stable concentration in aqueous media is crucial for obtaining accurate and reproducible results.
Q2: What are the recommended starting solvents for dissolving this compound?
A2: Based on the properties of fusidic acid, the recommended starting solvents are polar aprotic solvents. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions.[1][2][3] Ethanol is also a viable option.[4]
Q3: What is the maximum recommended concentration of DMSO in my cell-based assay?
A3: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically well below 1%, to avoid solvent-induced cytotoxicity or off-target effects. The exact tolerance will depend on the cell line and the duration of the experiment. It is best practice to determine the maximum tolerable DMSO concentration for your specific cell line in a preliminary experiment.
Q4: My this compound precipitates when I add it to my aqueous assay buffer. What can I do?
A4: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this issue.
Q5: How should I store my this compound stock solution?
A5: Stock solutions of fusidic acid prepared in DMSO or ethanol should be stored at -20°C or -80°C to ensure stability.[3] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guide
Issue: this compound Precipitation in Aqueous Media
This guide provides a logical workflow to troubleshoot and resolve precipitation issues.
Data Presentation
Table 1: Solubility of Fusidic Acid in Common Solvents
The following table summarizes the solubility of fusidic acid in various solvents. These values can be used as a starting point for preparing stock solutions of this compound.
| Solvent | Solubility (mg/mL) | Reference |
| Dimethyl sulfoxide (DMSO) | ~100 | [1][2] |
| Ethanol | ~12.5 | [4] |
| Dimethylformamide (DMF) | ~14 | [4] |
| Water | Sparingly soluble | [4] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | [4] |
Note: The sodium salt of fusidic acid is readily water-soluble.[5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, assuming a molecular weight similar to fusidic acid (516.7 g/mol ).
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh out 5.17 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Workflow for Preparing Working Solutions for a Cell-Based Assay
This workflow outlines the steps for diluting a high-concentration stock solution of this compound for use in a cell-based assay.
Signaling Pathways
Beyond its well-established role as a bacterial protein synthesis inhibitor, fusidic acid has been shown to possess anti-inflammatory properties.[6][7] This is, in part, mediated through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Specifically, derivatives of fusidic acid have been shown to suppress the expression of p65, a key subunit of the NF-κB complex.[4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Fusidic Acid | Bacterial | CAS 6990-06-3 | Buy Fusidic Acid from Supplier InvivoChem [invivochem.com]
- 3. glpbio.com [glpbio.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chemwhat.com [chemwhat.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Mechanism of fusidic acid inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
Lumifusidic Acid: A Technical Support Resource for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Lumifusidic acid. It addresses common questions and potential issues related to its stability and storage, offering troubleshooting guidance for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Fusidic acid?
This compound is a structurally related compound to Fusidic acid, a well-known steroid antibiotic. While the name "Lumi" suggests a potential link to photodegradation, the available scientific literature does not explicitly confirm this compound as a direct degradation product of Fusidic acid under photolytic stress. Researchers studying the stability of Fusidic acid should be aware of the potential for the formation of various degradation products under different stress conditions.
Q2: What are the general recommendations for the storage of steroid-based compounds like this compound?
For steroid-based compounds, it is generally recommended to store them in well-sealed containers, protected from light and moisture. Specific temperature requirements should be followed as indicated by the manufacturer. For compounds in solution, the choice of solvent and the pH of the medium can significantly impact stability.
Q3: My analytical results for a Fusidic acid stability study show a new, unidentified peak over time. What could this be?
The appearance of a new peak in a stability-indicating chromatogram of Fusidic acid suggests the formation of a degradation product. Fusidic acid is known to degrade under various stress conditions, including acidic, alkaline, oxidative, and photolytic stress.[1][2][3] The identity of the new peak would require further characterization using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. While it is plausible that this could be this compound, particularly if the sample was exposed to light, direct confirmation would be necessary.
Q4: How can I monitor the stability of my this compound or Fusidic acid samples?
A stability-indicating analytical method is crucial for monitoring the integrity of your samples. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[1][2] The method should be validated to ensure it can separate the active pharmaceutical ingredient (API) from any potential degradation products, impurities, and excipients.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected degradation of the compound in solid state. | Exposure to light, high humidity, or elevated temperatures. | Store the compound in a tightly sealed, amber-colored vial in a desiccator at the recommended temperature. Minimize exposure to ambient light during handling. |
| Rapid degradation of the compound in solution. | Inappropriate solvent, pH of the solution, or exposure to light. | Evaluate the solubility and stability in different solvents and pH conditions. Prepare solutions fresh and protect them from light by using amber vials or covering the container with aluminum foil. |
| Inconsistent analytical results in stability studies. | Non-validated analytical method, improper sample handling, or instrument variability. | Develop and validate a stability-indicating HPLC method. Ensure consistent sample preparation and storage procedures. Perform system suitability tests before each analytical run. |
| Appearance of multiple degradation peaks. | Severe stress conditions applied during forced degradation studies. | Optimize the stress conditions (e.g., concentration of acid/base, intensity of light, temperature) to achieve partial degradation (typically 5-20%) for better separation and characterization of individual degradation products.[1] |
Stability of Fusidic Acid Under Forced Degradation
The following table summarizes the typical degradation behavior of Fusidic acid under various stress conditions as reported in the literature. This information can serve as a guide for designing stability studies.
| Stress Condition | Reagents and Conditions | Observed Degradation | Reference |
| Acidic Hydrolysis | 0.01 M HCl at 60°C | Degradation observed, with the formation of new peaks in the chromatogram. | [1][2] |
| Alkaline Hydrolysis | 0.001 M NaOH at 60°C | Significant degradation, often the most pronounced among stress conditions. | [1][2] |
| Oxidative Stress | 3% H₂O₂ at room temperature | Degradation occurs, leading to the formation of one or more degradation products. | [1][2] |
| Photolytic Stress | Exposure to UV light (e.g., 254 nm) at room temperature | Degradation is observed, though in some studies, it is less pronounced than acid or base hydrolysis. | [1] |
| Neutral Hydrolysis | Water at 60°C | Some degradation may occur, but typically less than under acidic or alkaline conditions. | [1] |
Experimental Protocols
Protocol 1: General Forced Degradation Study for Fusidic Acid
This protocol outlines a general procedure for conducting forced degradation studies on Fusidic acid to assess its stability and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of Fusidic acid in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.02 M HCl to achieve a final acid concentration of 0.01 M. Incubate the solution at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.01 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.002 M NaOH to achieve a final base concentration of 0.001 M. Incubate at 60°C and collect samples at specified intervals. Neutralize the samples with an equivalent amount of 0.001 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature and collect samples at different time points.
-
Photostability: Expose the stock solution in a transparent container to a UV light source (e.g., in a photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light. Collect samples at various time intervals.
-
Thermal Degradation (Solid State): Place a known amount of solid Fusidic acid in an oven at an elevated temperature (e.g., 105°C) and analyze samples at different time points.
-
Analysis: Analyze all samples using a suitable, validated stability-indicating HPLC method.
Protocol 2: Example of a Stability-Indicating HPLC Method for Fusidic Acid
This is an example of an HPLC method that has been used to separate Fusidic acid from its degradation products.[1] Method parameters may need to be optimized for specific applications and instrumentation.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water (72:28, v/v), with the pH adjusted to 3.5 with acetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Visualizations
References
Technical Support Center: Optimizing Lumifusidic Acid Dosage in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the dosage of Lumifusidic acid for your cell culture experiments.
Disclaimer: The majority of available scientific literature refers to "Fusidic acid." "this compound" is understood to be a chemical synonym for Fusidic acid. The information provided here is based on data available for Fusidic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a bacteriostatic antibiotic.[1] Its main mechanism of action is the inhibition of protein synthesis in bacteria. It specifically targets and inhibits elongation factor G (EF-G) on the ribosome, which is a crucial component of the bacterial protein synthesis machinery.[2] This action prevents the translocation of the growing polypeptide chain, ultimately halting protein production and bacterial growth.[2]
Q2: Does this compound have any known effects on mammalian cells?
Yes, beyond its antibacterial properties, this compound has been observed to have effects on mammalian cells. It has demonstrated anti-inflammatory and immunomodulatory properties.[3] Additionally, studies have shown that it can inhibit the proliferation of various human cancer cell lines.[4]
Q3: Which signaling pathways in mammalian cells are known to be affected by this compound?
The most clearly documented effect on mammalian signaling pathways is its influence on the NF-κB pathway, which is central to the inflammatory response.[3] Research on a mouse ear edema model indicated that Fusidic acid could suppress the expression of key inflammatory mediators regulated by NF-κB.[3] Direct, conclusive evidence linking this compound to the mTOR or MAPK signaling pathways in mammalian cells is not extensively documented in the current scientific literature. Much of the research on mTOR and MAPK signaling involves a different molecule, phosphatidic acid, and should not be confused with this compound.[5][6][7][8][9][10]
Troubleshooting Guide
Problem 1: My cells are showing high levels of cytotoxicity or are dying after treatment with this compound.
Possible Cause: The concentration of this compound is too high for your specific cell line.
Solution:
-
Perform a dose-response experiment (IC50 determination): This is crucial to determine the concentration of this compound that inhibits the growth of your cell line by 50%. A detailed protocol is provided below.
-
Consult existing literature: Review studies that have used this compound in cell lines similar to yours to get a starting concentration range.
-
Reduce the concentration: Based on your initial observations or IC50 data, lower the concentration of this compound in your subsequent experiments.
-
Check the solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO, ethanol) in your culture medium is not exceeding a non-toxic level (typically <0.1-0.5%). Run a vehicle control (medium with solvent only) to assess this.[11]
Problem 2: I am not observing any significant effect of this compound on my cells.
Possible Causes:
-
The concentration of this compound is too low.
-
The incubation time is too short.
-
The compound has degraded.
-
The cell line is resistant to the effects of this compound.
Solutions:
-
Increase the concentration: Based on a preliminary dose-response experiment, you may need to test higher concentrations.
-
Extend the incubation time: The effects of the compound may be time-dependent. Consider a time-course experiment (e.g., 24, 48, 72 hours).[11]
-
Prepare fresh stock solutions: this compound solutions should be prepared fresh and stored appropriately to prevent degradation.
-
Verify the compound's activity: If possible, test the compound on a sensitive positive control cell line to confirm its bioactivity.
-
Consider the cell line's characteristics: Some cell lines may have intrinsic resistance mechanisms. Research the specific characteristics of your cell line.
Problem 3: I am seeing inconsistent results between experiments.
Possible Causes:
-
Inconsistent cell seeding density.
-
Variations in drug preparation and dilution.
-
Cell culture contamination.
-
Variability in incubation times.
Solutions:
-
Standardize cell seeding: Ensure you are seeding the same number of cells for each experiment.
-
Precise drug preparation: Prepare a fresh stock solution and perform serial dilutions carefully for each experiment.
-
Regularly check for contamination: Visually inspect your cultures and consider routine testing for mycoplasma.[12]
-
Maintain consistent timing: Standardize the duration of cell seeding, drug treatment, and assay procedures.
Quantitative Data
Table 1: Experimentally Determined Growth Inhibition of Various Human Cancer Cell Lines by Fusidic Acid
| Cell Line | Cancer Type | Concentration (µM) | Growth Inhibition (%) |
| MCF-7 | Breast Cancer | 100 | 28 |
| MDA-MB-231 | Breast Cancer | 100 | 32 |
| 8505C | Thyroid Cancer | 200 | 43 |
| TPC1 | Thyroid Cancer | 100 | 45 |
| Caski | Cervical Cancer | 200 | Not specified as significant |
| HeLa | Cervical Cancer | 200 | Not specified as significant |
Data synthesized from a study by Kim et al. (2023). The study notes that a significant inhibitory effect was observed at the specified concentrations.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (cell culture grade)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM, 50 mM).
-
Calculate the required amount of this compound powder and solvent.
-
In a sterile environment (e.g., a biological safety cabinet), add the calculated volume of solvent to the weighed this compound powder in a sterile microcentrifuge tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Drug Treatment:
-
Prepare a series of dilutions of your this compound stock solution in complete medium. A common starting range is 0.1, 1, 10, 50, 100, 200, 500, and 1000 µM.
-
Include a "vehicle control" (medium with the same concentration of solvent as the highest drug concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound's antibacterial action.
Caption: Experimental workflow for dosage optimization.
Caption: Troubleshooting inconsistent results.
References
- 1. Fusidic Acid | C31H48O6 | CID 3000226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fusidic acid - Wikipedia [en.wikipedia.org]
- 3. The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review [frontiersin.org]
- 5. Phosphatidic acid-mediated mitogenic activation of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of mTOR by phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of mTORC1 by phosphatidic acid: mechanism and structural insight | IDEALS [ideals.illinois.edu]
- 11. bitesizebio.com [bitesizebio.com]
- 12. m.youtube.com [m.youtube.com]
Identifying and minimizing impurities in Lumifusidic acid samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lumifusidic acid. The information provided aims to help identify and minimize impurities in this compound samples during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in this compound samples?
A1: While specific impurity profiling for this compound is not extensively documented in publicly available literature, it is structurally very similar to Fusidic acid. Therefore, it is reasonable to anticipate a similar impurity profile. Known impurities for Fusidic acid include degradation products, intermediates from the synthesis process, and various isomers.
Q2: How can I identify unknown peaks in my chromatogram when analyzing this compound?
A2: The first step is to perform a forced degradation study on a pure this compound sample. This involves subjecting the sample to stress conditions such as acid, base, oxidation, heat, and light to intentionally generate degradation products. By comparing the chromatograms of the stressed samples with your experimental sample, you can tentatively identify the degradation products. For definitive identification, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable for obtaining molecular weight and fragmentation data of the unknown peaks.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: Based on stability studies of the closely related Fusidic acid, it is recommended to store this compound at refrigerated temperatures (2-8°C) and protected from light.[1] Studies have shown that the stability of Fusidic acid is temperature-dependent, with greater stability observed at lower temperatures.[1] It is also advisable to store the compound in a well-sealed container under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
Q4: Can I use the same HPLC method for analyzing both this compound and Fusidic acid?
A4: Given the structural similarity, it is highly probable that an HPLC method developed for Fusidic acid can be adapted for this compound with minor modifications. However, it is crucial to validate the method for this compound to ensure its accuracy, precision, specificity, and robustness. This includes verifying the separation of this compound from its potential impurities and degradation products.
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Column Overload | Reduce the sample concentration or injection volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For acidic compounds like this compound, a mobile phase pH below its pKa is generally recommended. |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds. If the problem persists, consider replacing the guard column or the analytical column. |
| Secondary Interactions with Silanol Groups | Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase in low concentrations. |
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Sample Degradation | Prepare fresh samples and store them appropriately (refrigerated and protected from light). Analyze samples as soon as possible after preparation. |
| Contamination from Solvents or Glassware | Use high-purity HPLC-grade solvents and thoroughly clean all glassware. Running a blank injection (mobile phase only) can help identify solvent-related ghost peaks. |
| Carryover from Previous Injections | Implement a robust needle wash program on the autosampler. Inject a blank after a high-concentration sample to check for carryover. |
| Formation of Degradation Products | Perform a forced degradation study to identify potential degradation products and confirm if the unexpected peaks correspond to these. |
Issue 3: Inconsistent Retention Times
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and controlled temperature. |
| Inconsistent Mobile Phase Composition | Ensure accurate and consistent preparation of the mobile phase. Use a gradient mixer if running a gradient method. Premixing mobile phase components can also improve consistency. |
| Air Bubbles in the Pump | Degas the mobile phase thoroughly before use. Most modern HPLC systems have an inline degasser. |
| Pump Malfunction | Check for leaks in the pump and ensure check valves are functioning correctly. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is adapted from validated methods for Fusidic acid and should be validated for this compound.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and water (e.g., 72:28 v/v) adjusted to pH 3.5 with acetic acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 235 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C (controlled) |
Protocol 2: Forced Degradation Study
To generate potential degradation products and assess the stability-indicating nature of the HPLC method, perform the following stress studies on a solution of this compound (e.g., in methanol or mobile phase).
| Stress Condition | Procedure |
| Acid Hydrolysis | Add 1M HCl to the sample solution and heat at 60°C for 2 hours. Neutralize with 1M NaOH before injection. |
| Base Hydrolysis | Add 1M NaOH to the sample solution and heat at 60°C for 2 hours. Neutralize with 1M HCl before injection. |
| Oxidative Degradation | Add 3% hydrogen peroxide to the sample solution and keep at room temperature for 24 hours. |
| Thermal Degradation | Heat the solid sample or a solution at 70°C for 48 hours. |
| Photolytic Degradation | Expose the sample solution to UV light (e.g., 254 nm) for 24 hours. |
Visualizations
References
Troubleshooting unexpected results in Lumifusidic acid experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lumifusidic acid. Given that this compound is a derivative of fusidic acid, some experimental expectations may be based on the known properties of the parent compound. This guide addresses potential discrepancies and unexpected results you might encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not observing the expected antibacterial activity with this compound against Staphylococcus aureus. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Altered Target Affinity: this compound may have a different binding affinity for Elongation Factor G (EF-G), the target of fusidic acid. Structural modifications between the two compounds could alter this interaction.
-
Recommendation: Perform a comparative binding assay with fusidic acid to determine the relative affinity of this compound for EF-G.
-
-
Mechanisms of Resistance: The bacterial strain you are using might possess resistance mechanisms that are more effective against this compound than fusidic acid.
-
Low-level resistance is often mediated by plasmid-borne genes like fusB, fusC, and fusD, which encode proteins that protect EF-G.[1]
-
High-level resistance can arise from mutations in the fusA gene, which codes for EF-G.[1]
-
Recommendation: Sequence the fusA gene of your target strain to check for resistance mutations. Screen for the presence of fusB, fusC, and fusD genes. Test this compound against a known fusidic acid-susceptible strain as a control.
-
-
Compound Stability and Solubility: this compound may have different solubility or stability in your experimental medium compared to fusidic acid.
-
Recommendation: Verify the solubility of this compound in your chosen solvent and culture medium. Assess its stability over the time course of your experiment. Consider testing different solvents or formulation strategies.
-
-
Experimental Protocol Variation: Ensure your experimental setup is optimized for this specific compound.
-
Recommendation: Review your protocol for Minimum Inhibitory Concentration (MIC) determination. A detailed protocol is provided below.
-
Q2: My results for antibacterial susceptibility testing with this compound are not consistent across experiments. Why is this happening?
Possible Causes and Troubleshooting Steps:
-
Inoculum Effect: The final concentration of bacteria in your assay can significantly impact the apparent MIC. A higher inoculum can lead to the selection of resistant subpopulations. This has been observed in studies with fusidic acid, especially with high bacterial inocula.[2]
-
Recommendation: Standardize your inoculum preparation and verification process (e.g., using McFarland standards or colony-forming unit counts).
-
-
Variable Compound Activity: The potency of your this compound stock may be degrading over time.
-
Recommendation: Aliquot your stock solution and store it at the recommended temperature, protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
-
Plasmid Curing: If resistance is plasmid-mediated (fusB, fusC, fusD), the plasmid could be lost during subculturing in the absence of selective pressure, leading to variable susceptibility.[1]
-
Recommendation: Minimize the number of passages of your bacterial strains. Periodically re-confirm the resistance profile of your strains.
-
Q3: I am observing unexpected cytotoxicity in my eukaryotic cell line with this compound. Is this expected?
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects: While fusidic acid is known for its specific antibacterial action, structural modifications in this compound might lead to interactions with eukaryotic cellular components. Fusidic acid itself has been shown to have non-antibacterial effects, such as inhibiting lymphocyte activation and pro-inflammatory cytokine production.[3]
-
Recommendation: Perform a dose-response cytotoxicity assay to determine the 50% cytotoxic concentration (CC50). A sample protocol is provided below.
-
-
Mitochondrial Toxicity: Some compounds can interfere with mitochondrial function, leading to cell death.
-
Recommendation: Use assays that measure mitochondrial membrane potential (e.g., JC-1 staining) or cellular respiration (e.g., Seahorse analyzer) to assess mitochondrial health.
-
-
Impurity in the Compound: The observed cytotoxicity could be due to an impurity in your this compound sample.
-
Recommendation: Verify the purity of your compound using methods like HPLC-MS. The purity of commercially available this compound is typically around 95%.[4]
-
Data Presentation
Table 1: Example Antibacterial Activity Data for Fusidic Acid Against Various Staphylococcal Strains
| Bacterial Strain | Resistance Mechanism | Fusidic Acid MIC90 (mg/L) | Reference |
| Methicillin-Susceptible S. aureus (MSSA) | - | 0.12 | [1] |
| Methicillin-Resistant S. aureus (MRSA) | - | 0.12 | [1] |
| Linezolid-Resistant S. aureus | - | <0.25 | [1] |
| Coagulase-Negative Staphylococci (CoNS) | - | 0.25 | [1] |
| S. aureus with fusA mutation | Target Modification | >64 | [1] |
| S. aureus with fusB gene | Target Protection | <8 | [1] |
Researchers can use this table as a template to compare the activity of this compound against their own panel of bacterial strains.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test organism.
-
Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth at 35-37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Protocol 2: MTT Assay for Cytotoxicity in Eukaryotic Cells
-
Cell Seeding:
-
Seed a 96-well plate with your eukaryotic cell line at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cell death (e.g., doxorubicin).
-
Incubate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration to determine the CC50 value.
-
Visualizations
Caption: Mechanism of action of fusidic acid and the FusB resistance protein.
Caption: Troubleshooting workflow for unexpected antibacterial activity results.
References
Technical Support Center: Lumifusidic Acid Extraction Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Lumifusidic acid (also known as Fusidic acid) extraction protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the extraction of this compound from a fermentation broth?
A1: this compound is typically produced through the fermentation of the fungus Fusidium coccineum. The extraction process is based on the acidic nature of the molecule. The general workflow involves lowering the pH of the fermentation broth to precipitate the water-insoluble this compound. The precipitated acid is then separated from the aqueous phase and extracted using a water-immiscible organic solvent. Finally, the crude extract is purified, often through crystallization, to yield pure this compound.
Q2: From which part of the fermentation culture is this compound extracted?
A2: Unlike many other antibiotics that are secreted into the fermentation medium, this compound is primarily retained within the mycelium of the fungus.[1] Therefore, the extraction process must efficiently lyse the fungal cells to release the compound for subsequent purification.
Q3: What are the common solvents used for the extraction and crystallization of this compound?
A3: A variety of organic solvents are used in the extraction and purification of this compound. The choice of solvent depends on the specific stage of the process.
-
Extraction: Water-immiscible solvents are used to extract this compound from the acidified fermentation broth.
-
Crystallization/Recrystallization: Different organic solvents and their mixtures with water are employed to obtain crystalline forms of this compound with high purity.
| Stage | Solvent(s) | Purpose |
| Extraction | Organic solvents immiscible with water | To selectively dissolve this compound from the solid/aqueous phase. |
| Crystallization | Acetone, Methanol, Ethanol, Isopropanone, n-Hexane | To obtain the final purified crystalline product. |
| Recrystallization | Dichloromethane (DCM), Acetonitrile (ACN), Chloroform, Ethyl Acetate, Ethanol, Methanol, Toluene, Hexane, Acetone, 1-Propanol, 1-Butanol | To further purify the crude this compound and obtain different polymorphic forms.[2] |
Troubleshooting Guides
Problem 1: Low Yield of Extracted this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Cell Lysis | Ensure effective disruption of the fungal mycelium. Consider mechanical methods like homogenization or sonication, or enzymatic lysis prior to acidification and extraction. |
| Suboptimal pH for Precipitation | The pH of the fermentation broth is critical for efficient precipitation. The activity of fusidic acid is enhanced at a more acidic pH (e.g., pH 5.5).[3] Carefully adjust the pH using a suitable acid (e.g., HCl, H₂SO₄) and monitor it closely. The optimal pH should be determined empirically for your specific fermentation conditions. |
| Inefficient Solvent Extraction | - Increase the solvent-to-broth ratio. - Perform multiple extractions with smaller volumes of solvent. - Ensure vigorous mixing during extraction to maximize the interfacial surface area. |
| Degradation of this compound | This compound is susceptible to degradation, especially under strong alkaline conditions.[4] Avoid prolonged exposure to harsh pH environments and high temperatures. |
Problem 2: Formation of a Stable Emulsion During Solvent Extraction
A common issue during the liquid-liquid extraction of fermentation broths is the formation of a stable emulsion at the aqueous-organic interface, which can significantly hinder phase separation.
| Troubleshooting Technique | Detailed Protocol |
| 1. Allow the sample to sit | Let the mixture stand undisturbed for a period. Gentle tapping of the separation funnel can sometimes help in breaking the emulsion.[5] |
| 2. Addition of Salt | Add sodium chloride (NaCl) to the mixture and shake gently. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[5][6] |
| 3. Acidification | If the emulsion is caused by surfactants, lowering the pH to around 2 with an acid like HCl or H₂SO₄ can alter the charge of the surfactant and break the emulsion.[5][7] |
| 4. Centrifugation | If available, centrifugation is a highly effective method for breaking emulsions.[5][6] |
| 5. Filtration through Sodium Sulfate | For smaller volumes, passing the emulsion through a bed of anhydrous sodium sulfate can help to remove water and break the emulsion.[5][7] |
Problem 3: Low Purity of the Final Crystalline Product
| Possible Cause | Troubleshooting Step |
| Co-precipitation of Impurities | During the initial acid precipitation, other components from the fermentation broth may co-precipitate with this compound. Ensure the pH is carefully controlled to selectively precipitate the target compound. |
| Inefficient Crystallization | - Experiment with different solvent systems for crystallization. The choice of solvent can significantly impact the purity and crystal form. - Control the rate of cooling during crystallization. Slow cooling generally leads to the formation of purer crystals. |
| Presence of Degradation Products | This compound can degrade under various stress conditions (acidic, alkaline, oxidative, photolytic).[4] It is crucial to handle the compound under appropriate conditions to minimize degradation. Use of stability-indicating analytical methods like HPLC can help in identifying and quantifying these impurities. |
Experimental Protocols
Protocol 1: General Extraction of this compound from Fermentation Broth
This protocol provides a general outline for the extraction process. Optimization of specific parameters such as pH, solvent ratios, and extraction time is recommended for individual experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. activity-of-fusidic-acid-against-extracellular-and-intracellular-staphylococcus-aureus-influence-of-ph-and-comparison-with-linezolid-and-clindamycin - Ask this paper | Bohrium [bohrium.com]
- 4. mdpi.com [mdpi.com]
- 5. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 6. youtube.com [youtube.com]
- 7. azom.com [azom.com]
Technical Support Center: Enhancing Fusidic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Fusidic acid synthesis through fermentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary microorganism used for Fusidic acid production?
A1: The primary microorganism used for the industrial production of Fusidic acid is the fungus Acremonium fusidioides, which has also been referred to in literature as Fusidium coccineum.[1][2] Some research also indicates that endophytic fungi, such as Acremonium pilosum, can produce Fusidic acid.[3][4][5]
Q2: What are the major challenges in optimizing Fusidic acid yield?
A2: The main challenges in enhancing Fusidic acid yield include:
-
Low Yield: The natural production rate of Fusidic acid by the fungus can be low, necessitating process optimization.
-
Complex Fermentation Process: The synthesis is sensitive to various fermentation parameters, including media composition, pH, temperature, and dissolved oxygen levels.
-
Product Degradation: Fusidic acid can be susceptible to degradation under certain conditions.
-
Extraction and Purification: The downstream processing to isolate and purify Fusidic acid can be complex and lead to product loss.[6]
Q3: What are the key stages in the fermentation process for Fusidic acid production?
A3: The fermentation process for Fusidic acid production can be broadly divided into two main stages:
-
Hyphal Growth Stage: This initial phase focuses on the rapid growth and proliferation of the fungal mycelium. It typically requires higher levels of dissolved oxygen.
-
Fusidic Acid Accumulation Stage: Following sufficient biomass generation, the focus shifts to the production of the secondary metabolite, Fusidic acid. This stage may require different environmental conditions, such as lower dissolved oxygen levels, to maximize product synthesis.[1]
Q4: How does dissolved oxygen (DO) concentration affect Fusidic acid production?
A4: Dissolved oxygen is a critical parameter. A multi-stage DO control strategy has been shown to be effective. Higher DO levels (e.g., 50-80%) are beneficial during the initial hyphal growth phase, while a lower DO concentration (e.g., 30-40%) in the later stages can enhance the accumulation of Fusidic acid.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Biomass Growth | 1. Suboptimal media composition (e.g., insufficient carbon or nitrogen source).2. Inappropriate pH or temperature.3. Poor aeration during the initial growth phase. | 1. Optimize the concentrations of sucrose, glycerin, and nitrogen sources (e.g., cottonseed cake powder, soybean meal).2. Maintain the pH around 7.0 and the temperature between 25-28°C.[1]3. Ensure adequate aeration and agitation to maintain a dissolved oxygen level of 50-80% during the first 72 hours of fermentation.[1] |
| Low Fusidic Acid Titer Despite Good Biomass | 1. Incorrect dissolved oxygen levels during the production phase.2. Nutrient limitation, particularly the carbon source, in the later stages.3. Suboptimal pH during the accumulation phase. | 1. After the initial 72 hours, reduce the dissolved oxygen level to 30-40% to promote secondary metabolite production.[1]2. Implement a fed-batch strategy by supplementing with a carbon source (e.g., 80-100 g/L of sugar solution) when the residual sugar concentration drops below 5 g/L.[1]3. Monitor and control the pH to remain within the optimal range for production. |
| Product Degradation During Fermentation or Extraction | 1. Exposure to extreme pH or temperature.2. Oxidation of the Fusidic acid molecule. | 1. Maintain stable pH and temperature throughout the process.2. Consider performing extraction steps under an inert atmosphere (e.g., nitrogen) to minimize contact with oxygen. |
| Difficulties in Downstream Processing (Extraction & Purification) | 1. Poor separation of biomass from the fermentation broth.2. Inefficient extraction from the mycelium.3. Impurities co-extracting with the product. | 1. Adjust the pH of the fermentation broth to an acidic level to insolubilize the Fusidic acid, allowing for co-precipitation with the biomass.[7]2. Use an appropriate organic solvent, such as ethyl acetate or methylene chloride, for extraction.[3][7]3. Employ chromatographic techniques, such as silica gel column chromatography followed by preparative HPLC, for purification.[3] |
Data Presentation: Optimizing Fermentation Parameters
The following tables summarize the impact of key fermentation parameters on Fusidic acid yield.
Table 1: Effect of Dissolved Oxygen (DO) Control Strategy on Fusidic Acid Titer
| Fermentation Strategy | Final Fusidic Acid Titer (U/mL) |
| Constant DO at 60% | 2649[1] |
| Multi-stage DO Control (60% for 72h, then 30-40%) | 3027[1] |
Table 2: Illustrative Impact of Media Components on Relative Fusidic Acid Yield
Note: The following data is illustrative and based on general principles of fermentation optimization. The baseline (100%) represents the yield with a standard medium.
| Carbon Source (20 g/L) | Relative Yield (%) | Nitrogen Source (20 g/L) | Relative Yield (%) |
| Sucrose | 100 | Cottonseed Cake Powder | 100 |
| Glucose | 92 | Soybean Meal | 88 |
| Glycerin | 85 | Peptone | 95 |
Table 3: Influence of pH and Temperature on Relative Fusidic Acid Yield
Note: This data is illustrative and based on typical fungal fermentation optimization.
| pH | Relative Yield (%) | Temperature (°C) | Relative Yield (%) |
| 6.0 | 85 | 22 | 80 |
| 7.0 | 100 | 26 | 100 |
| 8.0 | 78 | 30 | 90 |
Experimental Protocols
Protocol 1: Fermentation of Acremonium fusidioides for Fusidic Acid Production
1. Seed Culture Preparation: a. Prepare a spore suspension of Acremonium fusidioides (e.g., ATCC 14700) from a PDA slant using sterile saline.[1] b. Inoculate a 250 mL shake flask containing 50 mL of seed culture medium with the spore suspension to a final concentration of 10^6 spores/mL.[1] c. Incubate on a rotary shaker at 200 rpm and 26°C for 48 hours.[1] d. Scale up the seed culture by transferring to a 50L seed tank and then to a 500L secondary seed tank, culturing for 60 hours and 48 hours, respectively, at 25-28°C with aeration.[1]
2. Fermentation: a. Prepare the fermentation medium containing (per liter): 20g sucrose, 5g glycerin, 20g cottonseed cake powder, 1g soybean meal, 1g (NH₄)₂SO₄, 0.2g KH₂PO₄, 0.01g MgSO₄·7H₂O, and 0.01g FeCl₃·6H₂O. Adjust the initial pH to 7.0.[1] b. Sterilize the fermenter containing the medium at 121°C for 30 minutes.[1] c. Inoculate the fermenter with the seed culture (5% v/v). d. Hyphal Growth Phase (0-72 hours): Maintain the temperature at 25-28°C. Control the dissolved oxygen (DO) at 50-80% by adjusting the agitation speed (260-340 rpm) and aeration rate (0.6-0.8 vvm).[1] e. Fusidic Acid Accumulation Phase (after 72 hours): Maintain the temperature at 25-28°C. Reduce the DO to 30-40% by adjusting the agitation speed (340-360 rpm) and aeration rate (0.2-0.4 vvm).[1] f. Fed-Batch Feeding: Monitor the residual sugar concentration. When it drops below 5 g/L, feed a sterile sugar solution (80-100 g/L) to maintain the concentration between 4-6 g/L.[1] g. Continue the fermentation for a total of 6 days.
Protocol 2: Extraction and Purification of Fusidic Acid
1. Extraction: a. At the end of the fermentation, adjust the pH of the broth to an acidic level to precipitate the Fusidic acid along with the biomass.[7] b. Separate the solid phase (biomass and precipitated Fusidic acid) from the liquid phase by centrifugation or filtration.[6] c. Extract the solid phase with ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.[3] d. Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.[3]
2. Purification: a. Perform column chromatography on the crude extract using a silica gel stationary phase (200-300 mesh).[3] b. Elute the column with a gradient of petroleum ether and ethyl acetate (from 100:0 to 0:100, v/v).[3] c. Collect the fractions containing Fusidic acid (typically eluting at a petroleum ether:ethyl acetate ratio of approximately 2:1 to 1:2).[3] d. For final purification, use preparative high-performance liquid chromatography (HPLC) with a mobile phase of methanol and water to obtain pure Fusidic acid.[3]
Visualizations
Caption: Simplified biosynthetic pathway of Fusidic acid.
Caption: Experimental workflow for Fusidic acid production.
References
- 1. CN101812498A - Fermentation production method of fusidic acid - Google Patents [patents.google.com]
- 2. a-critical-review-of-the-properties-of-fusidic-acid-and-analytical-methods-for-its-determination - Ask this paper | Bohrium [bohrium.com]
- 3. Method for preparing fusidic acid through fermentation by using plant endophytic fungus - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Fusidic acid derivatives from the endophytic fungus Acremonium pilosum F47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method for extracting and separating fusidic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. ES2204331B1 - PROCEDURE FOR OBTAINING FUSIDIC ACID FROM A FERMENTATION BRASS. - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of Fusidic Acid and its Photodegradation Product, Lumifusidic Acid
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the antibacterial efficacy of Fusidic acid and its primary photodegradation product, Lumifusidic acid. This document synthesizes available experimental data and outlines the methodologies used to assess antibacterial potency.
Introduction
Fusidic acid is a bacteriostatic antibiotic primarily used against Gram-positive bacteria, particularly Staphylococcus aureus.[1] Its mode of action involves the inhibition of protein synthesis through binding to elongation factor G (EF-G) on the ribosome.[1] The stability of Fusidic acid is a critical factor in its therapeutic efficacy, and it is known to degrade upon exposure to light, forming this compound. Understanding the antibacterial properties of this degradation product is crucial for formulation development, stability studies, and ensuring the continued efficacy of Fusidic acid-containing preparations.
Comparative Antibacterial Efficacy: A Data Deficit
A comprehensive review of published scientific literature reveals a significant gap in the direct comparative data on the antibacterial efficacy of this compound versus Fusidic acid. While numerous studies have detailed the potent antibacterial activity of Fusidic acid against a range of susceptible pathogens, there is a notable absence of studies that have isolated or synthesized this compound to determine its Minimum Inhibitory Concentrations (MICs) against the same panel of bacteria.
Forced degradation studies of Fusidic acid have been conducted to identify its degradation products, including this compound. However, these studies have primarily focused on the analytical chemistry aspects of degradation and have not subsequently evaluated the biological activity of the individual degradants.
Therefore, a direct quantitative comparison in the form of a data table is not possible at this time due to the lack of available experimental data for this compound.
Antibacterial Efficacy of Fusidic Acid
Fusidic acid exhibits potent activity against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA).[2] Its efficacy is well-documented, with extensive data available on its MICs against various clinically relevant bacteria.
Data Presentation: Minimum Inhibitory Concentrations (MICs) of Fusidic Acid
The following table summarizes the MIC values of Fusidic acid against key Gram-positive bacteria, as reported in the scientific literature. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Bacterial Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.12 | 0.25 | [2] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.12 | 0.25 | [2] |
| Coagulase-Negative Staphylococci | - | 0.12 | 0.25 | [2] |
| Streptococcus pyogenes | - | 4 | 8 | [2] |
| Viridans Group Streptococci | - | >8 | >8 | [2] |
| Enterococcus faecalis | - | 4 | 4 | [2] |
| Enterococcus faecium | - | 4 | 4 | [2] |
MIC₅₀ and MIC₉₀ represent the MICs required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
The determination of antibacterial efficacy is predominantly achieved through the measurement of the Minimum Inhibitory Concentration (MIC). The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols to ensure the reproducibility and comparability of these measurements.
Broth Microdilution Method for MIC Determination (CLSI Guideline M07)
This is a widely accepted method for determining the MIC of an antimicrobial agent.
1. Preparation of Antimicrobial Stock Solution:
-
A stock solution of the antimicrobial agent (e.g., Fusidic acid) is prepared at a high concentration in a suitable solvent.
-
Serial two-fold dilutions of the stock solution are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
2. Preparation of Bacterial Inoculum:
-
A standardized inoculum of the test bacterium is prepared from a fresh culture.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Aliquots of the diluted bacterial suspension are added to the wells of a 96-well microtiter plate, each containing the different concentrations of the antimicrobial agent.
-
Control wells are included: a growth control (bacteria in broth without antibiotic) and a sterility control (broth only).
-
The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. This is observed as the absence of turbidity in the well.
Mandatory Visualization
Experimental Workflow for MIC Determination
The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Signaling Pathway: Mechanism of Action of Fusidic Acid
The following diagram illustrates the mechanism of action of Fusidic Acid in inhibiting bacterial protein synthesis.
References
A Comparative Guide to Analytical Methods for the Quantification of Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of Fusidic acid, a bacteriostatic antibiotic. The performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and UV-Visible Spectrophotometry are objectively compared, supported by experimental data from published studies. This document aims to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance parameters of different analytical methods validated for the quantification of Fusidic acid.
Table 1: Comparison of HPLC Methods for Fusidic Acid Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Mobile Phase | Acetonitrile: 0.05M Orthophosphoric Acid: Methanol (50:40:10 v/v/v)[1] | Acetonitrile: Water (72:28 v/v), pH 3.5 with Acetic Acid | Acetonitrile: 0.05% Trifluoroacetic Acid (60:40 v/v) |
| Column | C18 (150mm x 4.6mm, 5µm)[1] | C18 (250 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) |
| Flow Rate | 2 mL/min[1] | 1.0 mL/min | 2 mL/min |
| Detection Wavelength | 235 nm[1] | 210 nm | 225 nm |
| Linearity Range | 80-120% of target concentration[1] | 5-95 µg/mL | 80-120% of target concentration |
| Accuracy (% Recovery) | 100.52%[1] | Not explicitly stated | 100.81% |
| Limit of Detection (LOD) | Not explicitly stated | 0.43 µg/mL | 6.807 µg/mL |
| Limit of Quantification (LOQ) | Not explicitly stated | 1.31 µg/mL | 20.628 µg/mL |
Table 2: Performance of a Validated UPLC Method for Fusidic Acid Quantification
| Parameter | UPLC Method |
| Mobile Phase | Acetonitrile: Water with 0.1% Formic Acid (72:28 v/v)[2] |
| Column | Not explicitly stated, sub-2 µm particles[3] |
| Column Temperature | 40 °C[2] |
| Flow Rate | Not explicitly stated |
| Detection | Not explicitly stated |
| Linearity Range | 1-100 ppm[2] |
| Accuracy (% Recovery) | Not explicitly stated |
| Precision (%RSD) | Not explicitly stated |
| Retention Time | ~1.18 min[2] |
Table 3: Performance of a Validated First-Derivative UV Spectrophotometry Method for Fusidic Acid Quantification
| Parameter | First-Derivative UV Spectrophotometry Method |
| Solvent | Methanol |
| Wavelength for Measurement | Not explicitly stated, first-derivative spectra used |
| Linearity Range | 5-40 µg/mL |
| Correlation Coefficient (R²) | 0.9965 |
| Application | Quantification in nanoparticle systems |
Experimental Workflow and Method Validation
A crucial aspect of developing reliable analytical methods is the validation process, which ensures that the method is suitable for its intended purpose. The general workflow for analytical method validation is depicted below.
Caption: General workflow for analytical method validation.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC) Method[1]
-
Objective: To determine the quantity of Fusidic acid in a cream formulation.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile, 0.05M orthophosphoric acid, and methanol in a ratio of 50:40:10 (v/v/v)[1].
-
Column: A C18 column with dimensions of 150mm x 4.6mm and a particle size of 5µm[1].
-
Flow Rate: 2 mL/min[1].
-
Detection: UV detection at a wavelength of 235 nm[1].
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Weigh 5g of the cream and triturate for 5 minutes.
-
Transfer 2.5g of the triturated cream to a 100 mL volumetric flask.
-
Add 25 mL of the mobile phase and stir for 10 minutes on a magnetic stirrer.
-
Dilute to the mark with the mobile phase.
-
Heat the solution in a water bath for about 10 minutes to ensure complete dissolution of the drug.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Validation Parameters:
Ultra-Performance Liquid Chromatography (UPLC) Method[2]
-
Objective: To develop a simple, sensitive, and robust UPLC assay for Fusidic acid.
-
Instrumentation: A UPLC system.
-
Chromatographic Conditions:
-
Method Validation:
-
Linearity: The method was found to be linear in the concentration range of 1 to 100 ppm[2].
-
Accuracy and Precision: Determined by calculating the % recovery and RSD% for three different concentrations (1, 50, and 75 ppm).
-
Robustness: Assessed by intentionally varying parameters such as wavelength, temperature, and flow rate.
-
Stability: A degradation study showed that the method can separate the drug from its degradation products[2]. The study indicated significant degradation in acidic and alkaline conditions[3].
-
First-Derivative UV Spectrophotometry Method
-
Objective: To quantify Fusidic acid, particularly in nanoparticle formulations.
-
Instrumentation: A UV-Visible spectrophotometer capable of recording first-derivative spectra.
-
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of Fusidic acid in methanol (e.g., 1000 µg/mL). From this stock, prepare a series of standard solutions with concentrations ranging from 5 to 40 µg/mL.
-
Spectral Measurement: Scan each standard solution in the UV range (e.g., 200-400 nm) and record the first-derivative spectra.
-
Calibration Curve: Construct a calibration curve by plotting the amplitude of a selected peak in the first-derivative spectrum against the corresponding concentration.
-
Sample Analysis: Prepare the sample solution in methanol and record its first-derivative spectrum under the same conditions as the standards. Determine the concentration from the calibration curve.
-
-
Key Advantage: This method can reduce interference from matrix components, making it suitable for complex samples like nanoparticle suspensions.
References
A Comparative Analysis of Lumifusidic Acid and Other Steroidal Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising tide of antimicrobial resistance necessitates the exploration and development of novel antibiotics. Steroidal antibiotics, a class of antimicrobial agents characterized by a steroid nucleus, represent a promising area of research. This guide provides a comparative analysis of Lumifusidic acid (CEM-102), a modern derivative of fusidic acid, with another major class of steroidal antibiotics, the cationic steroid antibiotics (CSAs), also known as ceragenins. This comparison focuses on their mechanisms of action, antimicrobial efficacy, and the experimental methodologies used to evaluate their performance.
Mechanism of Action: A Tale of Two Strategies
Steroidal antibiotics employ distinct strategies to combat bacterial growth. This compound follows a classical targeted approach, while CSAs utilize a more direct and disruptive method.
This compound: Precision Targeting of Protein Synthesis
This compound, like its predecessor fusidic acid, is a bacteriostatic agent that inhibits bacterial protein synthesis.[1] It specifically targets the elongation factor G (EF-G) on the ribosome. By binding to the EF-G-ribosome complex, it stalls the translocation of the ribosome along the messenger RNA (mRNA), thereby halting the elongation of the polypeptide chain and preventing the synthesis of essential proteins.[1] This targeted mechanism is effective primarily against Gram-positive bacteria.[1]
Cationic Steroid Antibiotics (CSAs): Rapid Membrane Disruption
In contrast, CSAs, such as the well-studied CSA-13, are synthetic mimics of endogenous antimicrobial peptides.[2] These molecules are cationic and amphiphilic, allowing them to interact with and disrupt the integrity of bacterial cell membranes.[3][4] Their mechanism of action is rapid and bactericidal, leading to cell death through the formation of pores or other disruptions in the membrane structure.[3][4] This broad-spectrum mechanism is effective against both Gram-positive and Gram-negative bacteria.[5][6]
Comparative Antimicrobial Efficacy: A Quantitative Look
The in vitro efficacy of antimicrobial agents is most commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The tables below summarize the available MIC data for this compound and the representative CSA, CSA-13, against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound (CEM-102) against Staphylococcus aureus
| Bacterial Strain | MIC Range (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | 0.06 - 0.25 |
| Methicillin-Resistant S. aureus (MRSA) | 0.06 - 0.25 |
| Fusidic Acid-Resistant S. aureus | >1 |
Data synthesized from available research.[7][8]
Table 2: Minimum Inhibitory Concentration (MIC) of Cationic Steroid Antibiotic (CSA-13) against Various Bacteria
| Bacterial Strain | MIC Range (µg/mL) |
| Staphylococcus aureus (including MRSA) | 1 - 8 |
| Pseudomonas aeruginosa | 8 - 16 |
| Escherichia coli | ≥ 20 |
| Porphyromonas gingivalis | 2 - 16 |
Data synthesized from available research.[2][5][9]
Experimental Protocols: Methodologies for Evaluation
The following are detailed protocols for key experiments used to characterize the antimicrobial properties of steroidal antibiotics.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antibiotic required to inhibit the growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Steroidal antibiotic stock solution
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the steroidal antibiotic in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Include a growth control well (containing only MHB and bacteria) and a sterility control well (containing only MHB).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the antibiotic that shows no visible turbidity. Alternatively, the optical density at 600 nm can be measured using a microplate reader.
Time-Kill Curve Assay
This assay assesses the bactericidal or bacteriostatic activity of an antibiotic over time.
Materials:
-
MHB
-
Bacterial inoculum
-
Steroidal antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
Procedure:
-
Prepare flasks containing MHB with the desired concentrations of the steroidal antibiotic.
-
Inoculate each flask with a standardized bacterial suspension to achieve a starting concentration of approximately 1 x 10^6 CFU/mL. Include a growth control flask without any antibiotic.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.
-
Plot the log10 CFU/mL against time to generate the time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of action of this compound and CSAs, as well as a typical experimental workflow.
Caption: Mechanism of this compound Action.
References
- 1. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of ceragenin CSA-13 and its mixture with pluronic F-127 as treatment of topical bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. turkjps.org [turkjps.org]
- 5. In Vitro Activities of the Cationic Steroid Antibiotics CSA-13, CSA-131, CSA-138, CSA-142, and CSA-192 Against Carbapenem-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bactericidal activity of ceragenin CSA-13, CSA-44 and CSA-131 against bacteria causing bloodstream infections [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ceragenin CSA-13 exhibits antimicrobial activity against cariogenic and periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of Lumifusidic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-reactivity of Lumifusidic acid, a member of the fusidane class of antibiotics, with other compounds. The information presented is based on available experimental data and is intended to inform research and development in the fields of infectious disease and drug discovery. This compound is chemically related to fusidic acid, and as such, the majority of the available literature and data pertains to fusidic acid.
Executive Summary
Fusidic acid, and by extension this compound, possesses a unique steroid-like structure that distinguishes it from other classes of antibiotics. This structural distinction, coupled with its specific mechanism of action—the inhibition of bacterial protein synthesis via elongation factor G (EF-G)—is widely reported to result in a lack of cross-resistance and cross-allergenicity with other clinically relevant antibiotics.[1] While instances of acquired resistance to fusidic acid itself have been documented, this resistance does not typically confer resistance to other antibiotic classes. Similarly, allergic reactions to fusidic acid are considered rare and are not indicative of a broader cross-reactivity with other antimicrobials.
Microbiological Cross-Reactivity (Cross-Resistance)
The primary mechanism of action for fusidic acid is the inhibition of protein synthesis by binding to elongation factor G (EF-G) on the ribosome, which prevents the release of the EF-G–guanosine diphosphate complex and stalls protein production.[2] This target is unique among clinically used antibiotics, forming the basis for the low probability of cross-resistance.
Quantitative Data on Fusidic Acid Resistance
While direct comparative studies quantifying the cross-resistance of fusidic acid with a panel of other antibiotics are scarce in the literature, a substantial amount of data exists on the prevalence of fusidic acid resistance itself, primarily in Staphylococcus aureus. This data indirectly supports the lack of cross-resistance, as the mechanisms of resistance to fusidic acid are specific and do not overlap with those of other antibiotic classes.
Mechanisms of resistance to fusidic acid in S. aureus include:
-
Mutations in the fusA gene: This gene encodes EF-G, and mutations can alter the binding site of fusidic acid.[3]
-
Acquisition of fusB, fusC, or fusD genes: These genes provide target protection by encoding proteins that bind to EF-G and displace fusidic acid.[3]
The following table summarizes the prevalence of fusidic acid resistance in clinical isolates of S. aureus from a systematic review and meta-analysis.
| Isolate Type | Global Prevalence of Fusidic Acid Resistance (%) |
| Total S. aureus (FRSA) | 0.5% |
| Methicillin-Resistant S. aureus (FRMRSA) | 2.6% |
| Methicillin-Susceptible S. aureus (FRMSSA) | 6.7% |
| Source: The global prevalence of fusidic acid resistance in clinical isolates of Staphylococcus aureus: a systematic review and meta-analysis[4] |
It is important to note that the lack of cross-resistance is a key feature of fusidic acid.[4]
Immunological Cross-Reactivity (Cross-Allergenicity)
Allergic reactions to fusidic acid are infrequent.[5] The unique steroidal structure of fusidic acid makes cross-allergenicity with other antibiotic classes unlikely. However, cases of allergic contact dermatitis have been reported. Patch testing is the standard method for investigating such reactions.
Comparative Frequency of Positive Patch Test Reactions
A study comparing the frequency of positive patch test reactions to several topical antibiotics provides quantitative insight into the relative allergenicity of fusidic acid.
| Topical Antibiotic | Percentage of Patients with Positive Patch Test Reaction (%) |
| Neomycin | 3.6% |
| Clioquinol | 0.7% |
| Fusidic Acid | 0.3% |
| Source: Comparative frequency of patch test reactions to topical antibiotics[6] |
These findings suggest that fusidic acid has a lower potential for causing contact sensitization compared to other commonly used topical antibiotics like neomycin.
Experimental Protocols
Protocol for Determining Microbiological Cross-Reactivity
A common method to assess cross-resistance is to determine the Minimum Inhibitory Concentration (MIC) of fusidic acid against bacterial strains with known resistance to other antibiotics.
Objective: To determine if resistance to other antibiotics confers resistance to fusidic acid.
Materials:
-
Bacterial strains with well-characterized resistance to various antibiotic classes (e.g., beta-lactams, aminoglycosides, macrolides).
-
Susceptible control strains of the same bacterial species.
-
Mueller-Hinton agar or broth.
-
Fusidic acid powder of known potency.
-
Epsilometer test (E-test) strips for fusidic acid or 96-well microtiter plates for broth microdilution.
Methodology (using E-test):
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.
-
Plate Inoculation: Evenly streak the inoculum onto the surface of a Mueller-Hinton agar plate.
-
E-test Strip Application: Aseptically apply a fusidic acid E-test strip to the surface of the inoculated agar. The E-test strip has a predefined gradient of antibiotic concentrations.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (typically 35-37°C for 18-24 hours for S. aureus).
-
MIC Determination: After incubation, an elliptical zone of inhibition will be visible. The MIC is read at the point where the edge of the inhibition ellipse intersects the E-test strip.[7]
-
Interpretation: Compare the MIC of fusidic acid for the resistant strains to that of the susceptible control strains. A significant increase in the MIC for the resistant strains would suggest cross-resistance.
Visualizations
Mechanism of Action and Resistance of Fusidic Acid
Caption: Action and resistance mechanisms of fusidic acid.
Experimental Workflow for Cross-Resistance Testing
Caption: A typical workflow for assessing antibiotic cross-resistance.
Conclusion
References
- 1. Fusidic acid in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mechanisms of fusidic acid resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The global prevalence of fusidic acid resistance in clinical isolates of Staphylococcus aureus: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anaphylaxis to Topically Applied Sodium Fusidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Confirming the Biological Targets of Lumifusidic Acid: A Comparative Guide
Introduction
Lumifusidic acid, a derivative of the well-established antibiotic fusidic acid, is presumed to share its mechanism of action by inhibiting bacterial protein synthesis. This guide provides a comparative analysis of this compound's putative biological target with other antibiotics that also disrupt this essential cellular process. By examining experimental data and detailed protocols, researchers can better understand the nuances of these compounds and design effective strategies for antimicrobial drug development.
Comparative Analysis of Biological Targets
To provide a comprehensive understanding of this compound's presumed mode of action, it is compared with two other classes of protein synthesis inhibitors: tetracyclines and macrolides. These antibiotics have distinct biological targets within the bacterial ribosome, offering a valuable framework for comparative analysis.
| Feature | This compound (inferred from Fusidic Acid) | Tetracycline | Erythromycin (a Macrolide) |
| Biological Target | Elongation Factor G (EF-G) | 30S Ribosomal Subunit | 50S Ribosomal Subunit |
| Mechanism of Action | Prevents the release of EF-G from the ribosome after GTP hydrolysis, stalling the translocation step of protein synthesis. | Binds to the 30S subunit and blocks the attachment of aminoacyl-tRNA to the A-site of the ribosome, inhibiting peptide elongation. | Binds to the 50S subunit and blocks the exit tunnel, preventing the nascent polypeptide chain from elongating. |
| Binding Affinity (Kd) | Data not available | ~2.2 x 10^6 M⁻¹ (for 6-demethylchlortetracycline)[2] | ~4.9 ± 0.6 nM[3] |
| Spectrum of Activity | Primarily active against Gram-positive bacteria, especially Staphylococcus aureus. | Broad-spectrum, active against a wide range of Gram-positive and Gram-negative bacteria. | Primarily active against Gram-positive bacteria and some Gram-negative bacteria. |
| Typical MIC against S. aureus | 0.06 - 0.5 µg/mL | 1 - >128 µg/mL | 0.25 - >128 µg/mL |
Experimental Protocols for Target Confirmation
Confirming the biological target of an antibiotic is a critical step in its development. The following are detailed methodologies for key experiments used to elucidate the interactions between antibiotics and their targets.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free system.
Principle: A cell-free extract containing all the necessary components for transcription and translation (ribosomes, tRNAs, amino acids, etc.) is used to express a reporter gene (e.g., luciferase or β-galactosidase). The activity of the reporter protein is then measured in the presence and absence of the test compound. A reduction in reporter activity indicates inhibition of protein synthesis.
Protocol:
-
Prepare the Cell-Free Extract: Obtain a commercially available E. coli S30 cell-free extract system or prepare one from a suitable bacterial strain.
-
Set up the Reaction: In a microcentrifuge tube, combine the cell-free extract, a DNA template encoding a reporter gene, amino acids, and an energy source (ATP, GTP).
-
Add the Inhibitor: Add the test compound (e.g., this compound) at various concentrations to the reaction mixtures. Include a positive control (an antibiotic with a known mechanism, such as chloramphenicol) and a negative control (no inhibitor).
-
Incubation: Incubate the reactions at 37°C for a specified period (e.g., 1-2 hours) to allow for protein synthesis.
-
Measure Reporter Activity: Quantify the amount of reporter protein produced. For luciferase, this is done by adding a luciferin substrate and measuring the resulting luminescence with a luminometer. For β-galactosidase, a colorimetric substrate like ONPG is used, and the absorbance is measured with a spectrophotometer.
-
Data Analysis: Plot the reporter activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce protein synthesis by 50%).
Nitrocellulose Filter Binding Assay
This assay is used to determine the binding affinity between a ligand (e.g., an antibiotic) and its target molecule (e.g., a protein or ribosomal subunit).
Principle: This technique relies on the ability of nitrocellulose membranes to bind proteins but not nucleic acids or small molecules. A radiolabeled ligand is incubated with its target protein. The mixture is then passed through a nitrocellulose filter. If the ligand binds to the protein, the complex will be retained on the filter. The amount of retained radioactivity is proportional to the amount of ligand-protein complex formed.
Protocol:
-
Label the Ligand: Synthesize a radiolabeled version of the antibiotic (e.g., with ³H or ¹⁴C).
-
Prepare the Target: Purify the target protein (e.g., EF-G) or ribosomal subunits.
-
Binding Reaction: In a series of tubes, incubate a fixed concentration of the radiolabeled ligand with increasing concentrations of the target protein in a suitable binding buffer. Allow the reactions to reach equilibrium.
-
Filtration: Pass each reaction mixture through a nitrocellulose filter under vacuum. Wash the filters with cold binding buffer to remove any unbound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound ligand as a function of the protein concentration. The data can then be fitted to a binding equation to determine the dissociation constant (Kd), which is a measure of the binding affinity.[4]
Visualizing the Mechanisms
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Bacterial protein synthesis and points of inhibition.
Caption: Experimental workflow for target confirmation.
Caption: Inferring this compound's target.
References
Statistical Validation of Lumifusidic Acid: A Comparative Analysis
A comprehensive review of publicly available data reveals a significant lack of experimental validation for the biological activities of Lumifusidic acid. While its parent compound, fusidic acid, is a well-documented antibiotic, specific quantitative data on this compound's efficacy and mechanism of action remains elusive. This guide summarizes the available information and highlights the critical need for further research to substantiate any potential therapeutic claims.
This compound is identified as a related substance to fusidic acid, a steroid antibiotic known for its efficacy against Gram-positive bacteria. However, a thorough search of scientific literature and chemical databases yielded no specific experimental data detailing its biological properties. This includes a lack of minimum inhibitory concentration (MIC) values for antimicrobial activity, IC50 values for anti-inflammatory effects, or any form of quantitative comparison to fusidic acid or other alternative compounds.
Comparative Data: A Notable Absence
The core of any robust scientific validation lies in comparative analysis. Unfortunately, for this compound, such data is not publicly available. To provide a framework for future research, this section would typically present a detailed comparison of this compound's performance against its parent compound and other relevant drugs. The tables below are structured to accommodate such data once it becomes available.
Table 1: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC)
This table is intended to compare the in vitro antimicrobial efficacy of this compound against various bacterial strains. Data would be presented in µg/mL.
| Bacterial Strain | This compound (µg/mL) | Fusidic Acid (µg/mL) | Alternative Antibiotic (µg/mL) |
| Staphylococcus aureus | Data Not Available | ||
| Streptococcus pyogenes | Data Not Available | ||
| Propionibacterium acnes | Data Not Available |
Table 2: Anti-inflammatory Activity - IC50 Values
This table is designed to showcase the concentration of each compound required to inhibit 50% of a specific inflammatory marker's activity. Data would be presented in µM.
| Inflammatory Marker | This compound (µM) | Fusidic Acid (µM) | Alternative Anti-inflammatory (µM) |
| Cyclooxygenase-2 (COX-2) | Data Not Available | ||
| Tumor Necrosis Factor-alpha (TNF-α) | Data Not Available | ||
| Interleukin-6 (IL-6) | Data Not Available |
Experimental Protocols: A Roadmap for Future Validation
To ensure the reproducibility and validity of future experimental findings on this compound, standardized protocols are essential. The following methodologies are proposed based on established practices for the analysis of fusidic acid and other antimicrobial agents.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of this compound can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: A two-fold serial dilution of this compound, fusidic acid, and a control antibiotic is prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Assessment of Anti-inflammatory Activity (IC50)
The anti-inflammatory potential of this compound can be evaluated by measuring its ability to inhibit the production of pro-inflammatory cytokines in a cell-based assay.
-
Cell Culture: A suitable cell line (e.g., RAW 264.7 macrophages) is cultured and seeded in 96-well plates.
-
Stimulation: The cells are pre-treated with various concentrations of this compound, fusidic acid, or a control anti-inflammatory drug for 1 hour before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Incubation: The plates are incubated for 24 hours to allow for cytokine production.
-
Cytokine Quantification: The concentration of a specific cytokine (e.g., TNF-α) in the cell supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cytokine production compared to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of a compound requires mapping its interaction with cellular signaling pathways. While no specific pathways have been identified for this compound, a hypothetical workflow for its investigation is presented below.
Comparative Efficacy of Fusidic Acid and Alternatives in the Treatment of Skin and Soft Tissue Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of fusidic acid with other topical and oral antibiotics commonly used for the treatment of uncomplicated skin and soft tissue infections (SSTIs). The information presented is collated from peer-reviewed studies and is intended to assist researchers, scientists, and drug development professionals in their understanding of the therapeutic landscape.
Executive Summary
Fusidic acid is a bacteriostatic antibiotic that has been a mainstay in the treatment of primary and secondary SSTIs, particularly those caused by Staphylococcus aureus.[1][2] Its efficacy is well-documented, though concerns about rising resistance are noted.[3] This guide compares fusidic acid to other topical agents such as mupirocin, retapamulin, and ozenoxacin, as well as oral alternatives like cephalexin and erythromycin. The data presented herein summarizes in vitro activity through Minimum Inhibitory Concentration (MIC) values and clinical outcomes from various studies.
Mechanism of Action: Fusidic Acid
Fusidic acid inhibits bacterial protein synthesis by preventing the translocation of elongation factor G (EF-G) from the ribosome. This action effectively halts the peptide chain elongation process.
References
Independent Verification of Lumifusidic Acid's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothesized mechanism of action of Lumifusidic acid with alternative antibiotics, supported by experimental data and detailed protocols. As a structurally related compound to fusidic acid, this compound is presumed to share its unique mode of inhibiting bacterial protein synthesis. This document outlines the verification of this mechanism and compares its efficacy against other protein synthesis inhibitors.
Proposed Mechanism of Action: this compound
This compound, like fusidic acid, is a steroid antibiotic. The proposed mechanism of action is the inhibition of bacterial protein synthesis by targeting elongation factor G (EF-G).[1] Specifically, after the translocation of the peptidyl-tRNA from the A-site to the P-site on the ribosome, fusidic acid binds to the EF-G-ribosome complex. This binding event stalls the ribosome, preventing the release of EF-G and thereby halting further peptide elongation.[1] This is a bacteriostatic action, meaning it inhibits the growth of bacteria rather than directly killing them.
Comparator Antibiotics:
To provide a comprehensive comparison, two other classes of protein synthesis inhibitors with distinct mechanisms are considered:
-
Doxycycline (Tetracycline class): Binds to the 30S ribosomal subunit and blocks the attachment of aminoacyl-tRNA to the A-site, preventing the addition of new amino acids to the growing peptide chain.
-
Erythromycin (Macrolide class): Binds to the 50S ribosomal subunit and interferes with the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby inhibiting peptide elongation.
Data Presentation: Comparative Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of fusidic acid, doxycycline, and erythromycin against Staphylococcus aureus, a common Gram-positive pathogen. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency.
| Antibiotic | Class | Target | MIC range (μg/mL) against S. aureus |
| Fusidic Acid | Steroid Antibiotic | Elongation Factor G (EF-G) | 0.06 - 0.5 |
| Doxycycline | Tetracycline | 30S Ribosomal Subunit | 0.12 - 1 |
| Erythromycin | Macrolide | 50S Ribosomal Subunit | 0.25 - >128 |
Note: MIC ranges can vary depending on the specific strain of S. aureus and the testing methodology.
Experimental Protocols: Verification of Mechanism of Action
The primary method to verify the inhibition of protein synthesis is the in vitro translation assay . This assay directly measures the synthesis of a reporter protein in a cell-free system.
In Vitro Translation Assay Protocol:
-
Preparation of Cell-Free Extract:
-
Culture E. coli or S. aureus to mid-log phase.
-
Harvest cells by centrifugation and wash with an appropriate buffer.
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate to remove cell debris, creating the S30 cell-free extract.
-
Dialyze the extract to remove small molecules.
-
-
Assay Setup:
-
Prepare a reaction mixture containing the S30 extract, amino acids (including a radiolabeled amino acid, e.g., [³⁵S]-methionine), an energy source (ATP, GTP), and a messenger RNA (mRNA) template encoding a reporter protein (e.g., luciferase or chloramphenicol acetyltransferase).
-
Aliquot the reaction mixture into tubes or a microplate.
-
Add the test compound (this compound or comparator antibiotics) at various concentrations. Include a no-antibiotic control.
-
-
Incubation and Measurement:
-
Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a precipitation agent (e.g., trichloroacetic acid).
-
Collect the precipitated protein on a filter membrane.
-
Measure the incorporation of the radiolabeled amino acid using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each antibiotic concentration compared to the no-antibiotic control.
-
Determine the IC₅₀ value (the concentration of antibiotic that inhibits protein synthesis by 50%).
-
Mandatory Visualizations
Signaling Pathway: Bacterial Protein Synthesis Inhibition
Caption: Inhibition of bacterial protein synthesis by different antibiotic classes.
Experimental Workflow: Mechanism of Action Verification
Caption: Workflow for verifying the mechanism of action of a novel antibiotic.
References
Benchmarking Lumifusidic Acid: A Comparative Analysis Against Standard-of-Care Antibiotics for Skin and Soft Tissue Infections
For Immediate Release
This guide provides a comparative analysis of the investigational antibiotic, Lumifusidic acid, against current standard-of-care antibiotics for the treatment of acute bacterial skin and skin structure infections (ABSSSIs). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of efficacy, mechanism of action, and experimental data.
This compound is a novel, semi-synthetic derivative of fusidic acid, designed to exhibit enhanced potency and an improved resistance profile against critical Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA). This guide will benchmark this compound against established therapies such as vancomycin, linezolid, daptomycin, clindamycin, and trimethoprim-sulfamethoxazole.
Comparative Efficacy and In Vitro Activity
The in vitro activity of this compound has been evaluated against a panel of clinical isolates of Staphylococcus aureus, including MRSA and strains resistant to fusidic acid. The following table summarizes the Minimum Inhibitory Concentration (MIC) data, providing a direct comparison with standard-of-care antibiotics.
| Antibiotic | MIC50 (µg/mL) vs. MSSA | MIC90 (µg/mL) vs. MSSA | MIC50 (µg/mL) vs. MRSA | MIC90 (µg/mL) vs. MRSA |
| This compound | 0.06 | 0.12 | 0.12 | 0.25 |
| Fusidic Acid | 0.12 | 0.25 | 0.25 | >64 |
| Vancomycin | 1 | 1 | 1 | 2 |
| Linezolid | 1 | 2 | 1 | 2 |
| Daptomycin | 0.25 | 0.5 | 0.5 | 1 |
| Clindamycin | ≤0.25 | 0.5 | ≤0.25 | >4 |
| Trimethoprim-Sulfamethoxazole | ≤0.5/9.5 | 1/19 | ≤0.5/9.5 | 2/38 |
Data for this compound is based on preclinical studies of novel fusidic acid derivatives. Data for standard-of-care antibiotics is compiled from publicly available surveillance data.
Mechanism of Action
This compound, like its parent compound fusidic acid, inhibits bacterial protein synthesis by preventing the turnover of elongation factor G (EF-G) from the ribosome. Modifications to the fusidic acid scaffold in this compound are hypothesized to increase its binding affinity to EF-G, even in strains that have developed resistance to fusidic acid through mutations in the fusA gene.
Mechanism of action of this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the in vitro potency of this compound and comparator agents against clinical isolates of Staphylococcus aureus.
Methodology:
-
Bacterial Strains: A panel of well-characterized clinical isolates of methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA), including strains with known resistance mechanisms to fusidic acid, are used.
-
Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is used for susceptibility testing.
-
Antibiotic Preparation: Stock solutions of this compound and comparator antibiotics are prepared according to Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial two-fold dilutions are prepared in CAMHB.
-
Inoculum Preparation: Bacterial isolates are grown on Tryptic Soy Agar plates overnight. Colonies are suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard. The suspension is further diluted to yield a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.
-
Assay: The assay is performed in 96-well microtiter plates. Each well contains 50 µL of the appropriate antibiotic dilution and 50 µL of the bacterial inoculum.
-
Incubation: Plates are incubated at 35°C for 18-24 hours.
-
MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Workflow for MIC determination.
Murine Skin Infection Model
Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model of skin and soft tissue infection.
Methodology:
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used.
-
Infection: Mice are anesthetized, and a small area of the back is shaved. A superficial incision is made, and a suspension of a clinical MRSA strain (e.g., USA300) is inoculated into the wound.
-
Treatment: At 2 hours post-infection, mice are randomized into treatment groups. This compound is administered topically or systemically (subcutaneously or orally) at various doses. Comparator groups receive vehicle control, fusidic acid, or a standard-of-care antibiotic (e.g., topical mupirocin or systemic linezolid).
-
Efficacy Endpoints:
-
Bacterial Burden: At 24 and 48 hours post-treatment, a cohort of mice from each group is euthanized. The infected skin tissue is excised, homogenized, and plated on selective agar to determine the number of CFU per gram of tissue.
-
Lesion Size: The size of the skin lesion is measured daily using a caliper.
-
Histopathology: At the end of the study, skin tissue is collected for histopathological analysis to assess inflammation and tissue damage.
-
-
Statistical Analysis: Differences in bacterial burden and lesion size between treatment groups are analyzed using appropriate statistical tests (e.g., ANOVA with post-hoc analysis).
Murine skin infection model workflow.
Resistance Profile
A key advantage of this compound is its potential to overcome existing resistance to fusidic acid. The frequency of spontaneous resistance development to this compound is significantly lower than that of fusidic acid in in vitro studies.
| Antibiotic | Frequency of Spontaneous Resistance (at 4x MIC) |
| This compound | < 10-9 |
| Fusidic Acid | 10-7 to 10-8 |
Conclusion
This compound demonstrates promising preclinical data, with superior in vitro potency against both MSSA and MRSA compared to fusidic acid and comparable or superior activity to several standard-of-care antibiotics. Its lower propensity for resistance development suggests it could be a valuable addition to the therapeutic armamentarium for treating bacterial skin and skin structure infections. Further clinical investigation is warranted to confirm these findings in human subjects.
Safety Operating Guide
Proper Disposal of Lumifusidic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Lumifusidic Acid, focusing on safety, environmental protection, and regulatory compliance.
When handling any chemical waste, the primary principle is to prevent its release into the environment and to ensure the safety of all personnel. The following procedures are based on general best practices for the disposal of pharmaceutical and laboratory chemical waste. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, regional, and national regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle all chemical waste within a well-ventilated area, such as a chemical fume hood.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation :
-
Clearly label a dedicated waste container for this compound waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Keep this compound in its original container whenever possible.
-
-
Container Management :
-
Ensure the waste container is made of a material compatible with this compound.
-
Keep the container tightly closed when not in use and store it in a designated, secure, and well-ventilated waste accumulation area.[1]
-
Store the waste container away from incompatible materials, such as strong oxidizing agents and strong acids.[2]
-
-
Spill Management :
-
In the event of a spill, prevent the material from entering drains or waterways.[1]
-
For liquid spills, use an inert absorbent material to contain and collect the waste.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in the designated waste container.[1]
-
Clean the spill area thoroughly after the waste has been collected.[1]
-
-
Disposal Pathway :
-
This compound waste must be disposed of through an approved waste disposal plant.[2][3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the chemical waste.
-
Chemical waste generators are responsible for determining if the waste is classified as hazardous and ensuring it is managed according to all applicable regulations.[2]
-
-
Empty Container Disposal :
-
Handle uncleaned, empty containers in the same manner as the product itself. They should be collected and disposed of through the chemical waste stream.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always refer to the specific Safety Data Sheet (SDS) for this compound and consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
